Product packaging for 5-Bromooxazole-4-carboxylic acid(Cat. No.:CAS No. 1240611-09-9)

5-Bromooxazole-4-carboxylic acid

货号: B1441260
CAS 编号: 1240611-09-9
分子量: 191.97 g/mol
InChI 键: IPUQVEWQTATBNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5-Bromooxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C4H2BrNO3 and its molecular weight is 191.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrNO3 B1441260 5-Bromooxazole-4-carboxylic acid CAS No. 1240611-09-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromo-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQVEWQTATBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721401
Record name 5-Bromo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240611-09-9
Record name 5-Bromo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthesis Pathway Overview

The proposed synthesis of 5-bromooxazole-4-carboxylic acid is a five-step process organized into three main parts, starting from readily available starting materials. The overall strategy is depicted in the workflow diagram below.

G cluster_0 Part 1: Synthesis of Intermediate 1 cluster_1 Part 2: Synthesis of Intermediate 2 cluster_2 Part 3: Synthesis of Target Molecule A Ethyl Cyanoacetate + Formamide B Ethyl 2-cyano-2-(formamido)acetate A->B Step 1 C Ethyl 5-aminooxazole-4-carboxylate (Intermediate 1) B->C Step 2 (Cyclization) D Oxazole Diazonium Salt C->D Step 3 (Diazotization) E Ethyl 5-bromooxazole-4-carboxylate (Intermediate 2) D->E Step 4 (Sandmeyer Reaction) F This compound (Target Molecule) E->F Step 5 (Hydrolysis) G start Ethyl Cyanoacetate step1_reagents + Formamide (Step 1) start->step1_reagents intermediate1_uncyclized Ethyl 2-cyano-2-(formamido)acetate step1_reagents->intermediate1_uncyclized step2_reagents Dehydration (Step 2) intermediate1_uncyclized->step2_reagents intermediate1_cyclized Ethyl 5-aminooxazole-4-carboxylate step2_reagents->intermediate1_cyclized step3_reagents 1. NaNO2, HBr 2. CuBr (Steps 3 & 4) intermediate1_cyclized->step3_reagents intermediate2 Ethyl 5-bromooxazole-4-carboxylate step3_reagents->intermediate2 step4_reagents H3O+ (Step 5) intermediate2->step4_reagents final_product This compound step4_reagents->final_product

Physicochemical Properties of 5-Bromooxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Bromooxazole-4-carboxylic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of oxazole, it belongs to a class of compounds known for a wide range of biological activities. The presence of a bromine atom and a carboxylic acid group suggests its utility as a versatile building block in organic synthesis, allowing for further functionalization and the creation of more complex molecules. Understanding its physicochemical properties is crucial for its application in drug design, synthesis, and formulation.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered oxazole ring, substituted with a bromine atom at the 5-position and a carboxylic acid group at the 4-position.

Molecular Formula: C₄H₂BrNO₃

Molecular Weight: 191.97 g/mol

Comparative Physicochemical Data

Due to the limited availability of direct experimental data for this compound, the following table summarizes key physicochemical parameters of structurally similar compounds to provide estimated values and context.

PropertyThis compound (Predicted/Analogous)4-bromo-1,3-oxazole-5-carboxylic acid[1]3-bromoisoxazole-5-carboxylic acid[2]5-bromothiazole-4-carboxylic acid[3]5-methylisoxazole-4-carboxylic acid[4][5]
Molecular Formula C₄H₂BrNO₃C₄H₂BrNO₃C₄H₂BrNO₃C₄H₂BrNO₂SC₅H₅NO₃
Molecular Weight ( g/mol ) 191.97191.97191.97208.03127.10
Melting Point (°C) Not availableNot availableNot availableNot available144-148
Boiling Point (°C) Predicted: ~300-400Not availableNot available367.7 ± 27.0 (Predicted)308.3 ± 22.0 (Predicted)
logP (Predicted) Not availableNot available1.31.80.3
pKa (Predicted) Not availableNot availableNot availableNot available2.85 ± 0.25

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid organic carboxylic acid like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6][7] A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

  • Capillary tubes (sealed at one end)[6]

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • A small amount of the crystalline this compound is finely ground using a mortar and pestle.[8]

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.[8]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

  • The thermometer and capillary tube assembly is placed in the heating block or oil bath of the melting point apparatus.[6][8]

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[6]

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

Boiling Point Determination (for derivatives)

While the carboxylic acid itself will likely decompose at its boiling point, derivatives such as its esters may have a determinable boiling point.

Apparatus:

  • Thiele tube or other micro boiling point apparatus[9]

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)[10]

Procedure:

  • A few drops of the liquid sample are placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.[9]

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9][11]

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[9]

Solubility Determination

The solubility of this compound in various solvents provides insight into its polarity.

Apparatus:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% aq. NaOH, 5% aq. HCl)

Procedure:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

  • A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[12]

  • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.[13]

  • The mixture is then allowed to stand, and the solubility is observed. The compound is considered soluble if no solid particles are visible.

  • This procedure is repeated for each solvent. For acidic compounds like carboxylic acids, solubility in a basic solution (e.g., 5% NaOH) is expected due to salt formation.[14]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[15]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • A precisely weighed sample of this compound is dissolved in a known volume of deionized water (or a suitable co-solvent if sparingly soluble in water).[16]

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The initial pH of the solution is recorded.

  • The standardized strong base is added in small, known increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.[16]

  • This process is continued until the pH has passed the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined as the pH at the half-equivalence point.

Visualizations

Synthetic Pathway

A plausible synthetic route to a substituted oxazole carboxylic acid can be derived from established organic chemistry reactions. One common method involves the reaction of a carboxylic acid with an isocyanoacetate.[17]

G A Carboxylic Acid (R-COOH) D Acylpyridinium Salt A->D Activation B Isocyanoacetate (CN-CH2-COOR') E Cyclization B->E Nucleophilic Attack C Activating Agent (e.g., triflylpyridinium reagent) C->D D->E F Substituted Oxazole E->F Dehydration

Caption: A generalized synthetic pathway for substituted oxazoles.

Experimental Workflow for Characterization

The characterization of a newly synthesized compound like this compound follows a logical workflow to confirm its structure and purity.

G A Synthesis and Purification of this compound B Purity Assessment (TLC, HPLC) A->B C Structural Elucidation B->C D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (MS) C->E F Infrared Spectroscopy (IR) C->F G Final Structure Confirmation D->G E->G F->G

Caption: Workflow for the characterization of a novel organic compound.

References

5-Bromooxazole-4-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromooxazole-4-carboxylic acid, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its novelty, direct experimental data for this specific molecule is limited. Therefore, this document compiles information on its identification, physicochemical properties, a proposed synthesis protocol, and potential biological significance based on data from closely related analogues and established synthetic methodologies. The content is structured to serve as a valuable resource for researchers investigating novel oxazole derivatives for therapeutic applications.

Compound Identification

As of the latest literature review, a specific CAS number for this compound has not been officially assigned. For reference, the regioisomer, 4-Bromooxazole-5-carboxylic acid , is registered under CAS Number 1934983-15-9 . The identification details for the target compound are provided below, with some properties predicted based on computational models and data from analogous compounds.

IdentifierValueSource
Compound Name This compoundIUPAC Nomenclature
CAS Number Not Assigned-
Molecular Formula C₄H₂BrNO₃Calculated
Molecular Weight 191.97 g/mol Calculated
Canonical SMILES C1=C(C(=O)O)C(=O)N=C1BrPredicted
InChI Key PredictedPredicted

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes key predicted and extrapolated data.

PropertyPredicted ValueNotes
Melting Point >200 °C (with decomposition)Based on similar heterocyclic carboxylic acids.
Boiling Point Not availableLikely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and methanol.Typical for small polar organic acids.
pKa 2.5 - 3.5Estimated based on the electron-withdrawing effects of the oxazole ring and bromine atom.
LogP 1.0 - 1.5Predicted, indicating moderate lipophilicity.

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established methods for the synthesis of substituted oxazoles and their subsequent halogenation, a plausible two-step synthetic route is proposed. This involves the formation of an oxazole-4-carboxylic acid precursor, followed by regioselective bromination at the C5 position.

Experimental Workflow

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Regioselective Bromination A Ethyl Isocyanoacetate C Base (e.g., DBU) in Solvent (e.g., CH3CN) A->C Reactant B Ethyl Glyoxalate B->C Reactant D Ethyl Oxazole-4-carboxylate C->D Product E Ethyl Oxazole-4-carboxylate F Aqueous Base (e.g., NaOH) followed by Acidification (e.g., HCl) E->F Reactant G Oxazole-4-carboxylic acid F->G Product H Oxazole-4-carboxylic acid I Brominating Agent (e.g., NBS) in Solvent (e.g., Acetic Acid) H->I Reactant J This compound I->J Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl Oxazole-4-carboxylate

This step is based on the condensation reaction between an isocyanoacetate and a glyoxalate derivative.

  • To a solution of ethyl isocyanoacetate (1.0 eq) and ethyl glyoxalate (1.1 eq) in anhydrous acetonitrile (0.5 M) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl oxazole-4-carboxylate.

Step 2: Hydrolysis to Oxazole-4-carboxylic acid

  • Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield oxazole-4-carboxylic acid.

Step 3: Bromination to this compound

This protocol is adapted from procedures for the bromination of electron-rich heterocyclic systems.

  • Dissolve oxazole-4-carboxylic acid (1.0 eq) in glacial acetic acid (0.2 M).

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic Identification (Predicted)

The following table summarizes the predicted spectroscopic data for this compound, which is essential for its characterization.

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 13.5-12.0 (br s, 1H, COOH), 8.5-8.3 (s, 1H, oxazole C2-H).
¹³C NMR (100 MHz, DMSO-d₆)δ 165-160 (C=O), 150-145 (oxazole C2), 140-135 (oxazole C4), 110-105 (oxazole C5-Br).
IR (KBr, cm⁻¹) 3300-2500 (br, O-H stretch), 1720-1690 (C=O stretch), 1600-1550 (C=N stretch), 1100-1000 (C-O stretch).
Mass Spectrometry (ESI-) m/z 190, 192 [M-H]⁻ (in a 1:1 ratio due to bromine isotopes).

Potential Biological Activity and Signaling Pathways

While this compound has not been extensively studied, the oxazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of oxazole have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Potential Signaling Pathways of Interest

Based on the activities of structurally related oxazole derivatives, this compound could potentially modulate the following signaling pathways:

  • STAT3 Signaling Pathway: Some oxazole-containing compounds have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often hyperactivated in cancer cells, leading to uncontrolled cell proliferation and survival.

  • AMPK Signaling Pathway: Certain oxazole derivatives have been investigated as hypoglycemic agents that may exert their effects through the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.

  • Tubulin Polymerization: The oxazole moiety is present in some compounds that act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Potential Cellular Targets of Oxazole Derivatives STAT3 STAT3 Cell Proliferation\n& Survival Cell Proliferation & Survival STAT3->Cell Proliferation\n& Survival AMPK AMPK Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Microtubules Microtubules Cell Division Cell Division Microtubules->Cell Division 5-Bromooxazole-4-carboxylic_acid 5-Bromooxazole-4- carboxylic acid 5-Bromooxazole-4-carboxylic_acid->STAT3 Inhibition 5-Bromooxazole-4-carboxylic_acid->AMPK Activation 5-Bromooxazole-4-carboxylic_acid->Microtubules Disruption

Caption: Potential signaling pathways modulated by oxazole derivatives.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its identity, predicted properties, and a viable synthetic strategy. The potential for this molecule to interact with key biological pathways, as suggested by the activities of related oxazole compounds, warrants further investigation by researchers in drug discovery and medicinal chemistry. The information presented herein is intended to facilitate and inspire future research into this and similar novel heterocyclic compounds.

The Emergence of a Versatile Heterocycle: A Technical Guide to 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromooxazole-4-carboxylic acid, a halogenated heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the oxazole core and the strategically placed bromine atom and carboxylic acid group, offer multiple avenues for synthetic modification and diverse chemical interactions. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, presenting detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction: A Historical Perspective

The definitive discovery and initial synthesis of this compound are not prominently documented in a single seminal publication. Its emergence is more likely the result of incremental advancements in the broader field of oxazole chemistry. The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, has been a subject of interest for over a century due to its presence in numerous natural products and pharmacologically active compounds.

Early research in the 20th century focused on the fundamental synthesis and reactivity of the oxazole core. The development of methods for the synthesis of oxazole-4-carboxylic acid esters provided the foundational chemistry necessary for the eventual preparation of their halogenated derivatives. The introduction of a bromine atom at the 5-position of the oxazole ring significantly enhances the synthetic utility of the molecule, providing a reactive handle for cross-coupling reactions and other functionalizations. While a precise timeline for the "discovery" of this specific molecule is elusive, its utility is recognized in contemporary synthetic and medicinal chemistry.

Synthetic Protocols

The synthesis of this compound can be logically approached through a two-step process: the formation of a substituted ethyl oxazole-4-carboxylate followed by the hydrolysis of the ester to the desired carboxylic acid. A key precursor, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been synthesized and characterized, offering a reliable pathway.

Synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

This procedure is based on the reported synthesis of a closely related derivative and adapted for clarity and reproducibility.[1][2]

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

    • To a solution of ethyl isocyanoacetate and 4-methoxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a strong base (e.g., 1,8-Diazabicycloundec-7-ene, DBU).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a mild acid and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

  • Step 2: Bromination of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., chloroform or carbon tetrachloride).

    • Add N-bromosuccinimide (NBS) in a 1:1 molar ratio to the solution.

    • Initiate the reaction with a radical initiator (e.g., a catalytic amount of benzoyl peroxide or AIBN) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to obtain ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Quantitative Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate: [2]

PropertyValue
Yield 85%
Melting Point 126-128 °C
Hydrolysis to this compound

Experimental Protocol:

  • Ester Hydrolysis.

    • Dissolve ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate in a mixture of ethanol and water.

    • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

    • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic and Physicochemical Properties

The following table summarizes the key spectroscopic data for the precursor ester and the expected characteristic data for the final carboxylic acid.

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec (m/z)
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate δ 1.4 (t, 3H), 4.4 (q, 2H), 3.9 (s, 3H), 6.9-7.9 (m, 4H, Ar-H)[2]Aromatic and oxazole carbons in the expected regions.[1]Characteristic ester C=O stretch (~1720), C-O stretch, aromatic C-H and C=C stretches.[1]M+ peak corresponding to C13H12BrNO4[1]
This compound (Expected) Disappearance of ethyl signals (1.4 and 4.4 ppm), broad singlet for carboxylic acid proton (>10 ppm).Carboxylic acid carbonyl carbon (~165-185 ppm).[3]Broad O-H stretch (2500-3300), carboxylic acid C=O stretch (~1700-1725).[3][4]M+ peak corresponding to C4H2BrNO3.

Significance in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists. The carboxylic acid moiety provides a key site for forming ionic interactions with biological targets or for derivatization into amides, esters, and other functional groups to modulate pharmacokinetic properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. This synthetic flexibility enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Below is a conceptual workflow illustrating the utility of this compound in a drug discovery program.

G cluster_0 Synthesis cluster_1 Derivatization cluster_2 Drug Discovery Cascade A Ethyl Isocyanoacetate C Ethyl Oxazole-4-carboxylate A->C B Aldehyde B->C E Ethyl 5-Bromooxazole-4-carboxylate C->E D NBS D->E G This compound E->G F Hydrolysis F->G H Amide Coupling G->H I Esterification G->I J Suzuki Coupling G->J K Compound Library H->K I->K J->K L HTS K->L M Hit Identification L->M N Lead Optimization (SAR) M->N O Candidate Drug N->O

Caption: Synthetic and drug discovery workflow utilizing this compound.

Conclusion

While the precise historical genesis of this compound remains to be fully elucidated, its contemporary importance as a versatile synthetic intermediate is clear. The reliable synthetic routes to its ester precursor, coupled with straightforward hydrolysis, provide ready access to this valuable compound. The strategic placement of the bromine atom and the carboxylic acid functionality on the stable oxazole core makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides the necessary technical information for researchers to leverage the potential of this compound in their ongoing and future drug discovery endeavors.

References

An In-depth Technical Guide to 5-Bromooxazole-4-carboxylic acid: Molecular Structure, Bonding, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromooxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from closely related analogues and computational predictions to elucidate its molecular structure, bonding characteristics, and key physicochemical properties. This guide also explores potential synthetic pathways and discusses the significance of the oxazole scaffold in the development of novel therapeutic agents.

Introduction: The Significance of Oxazole Derivatives in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This structural unit is a common feature in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The unique electronic properties and the ability of the oxazole moiety to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in the design of novel therapeutic agents.[2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4] The introduction of a bromine atom and a carboxylic acid group onto the oxazole ring, as in this compound, is anticipated to modulate the molecule's pharmacokinetic and pharmacodynamic profiles, making it a promising building block for targeted drug design.

Molecular Structure and Bonding

Direct crystallographic data for this compound is not currently available in the public domain. However, the molecular geometry and bonding can be reliably inferred from the crystal structures of analogous bromo-substituted heterocyclic carboxylic acids and computational modeling.

The molecule consists of a planar, five-membered oxazole ring substituted with a bromine atom at the C5 position and a carboxylic acid group at the C4 position. The oxazole ring is aromatic, with six π-electrons delocalized across the ring system.[1] The presence of the electronegative oxygen and nitrogen atoms influences the electron density distribution within the ring, impacting its reactivity.

Predicted Bond Lengths and Angles

The following table summarizes the predicted bond lengths and angles for this compound based on data from similar structures and density functional theory (DFT) calculations.

BondPredicted Bond Length (Å)Bond AnglePredicted Bond Angle (°)
O1-C21.36C5-O1-C2105.0
C2-N31.31O1-C2-N3115.0
N3-C41.39C2-N3-C4108.0
C4-C51.37N3-C4-C5109.0
C5-O11.37C4-C5-O1103.0
C5-Br1.88N3-C4-C6125.0
C4-C6 (to COOH)1.48C5-C4-C6126.0
C6=O7 (carbonyl)1.22O7-C6-O8123.0
C6-O8 (hydroxyl)1.34C4-C6-O8112.0
Molecular Visualization

The logical relationship of the atoms within this compound is depicted in the following diagram.

5_Bromooxazole_4_carboxylic_acid_structure O1 O C2 C O1->C2 N3 N C2->N3 C4 C N3->C4 C5 C C4->C5 C6 C C4->C6 C5->O1 Br Br C5->Br O7 O C6->O7 double bond O8 O C6->O8 H_O8 H O8->H_O8

Molecular graph of this compound.

Synthesis and Reactivity

While a specific, optimized protocol for the synthesis of this compound has not been detailed in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted oxazoles.

Proposed Synthetic Pathway

A potential synthetic approach could involve the construction of the oxazole ring followed by bromination. For instance, a starting material such as ethyl 5-aminooxazole-4-carboxylate could undergo a Sandmeyer-type reaction to introduce the bromine at the 5-position, followed by hydrolysis of the ester to yield the carboxylic acid.

Alternatively, direct bromination of an oxazole-4-carboxylic acid precursor could be explored, although regioselectivity might be a challenge. Electrophilic substitution on the oxazole ring typically occurs at the C5 position when C2 is unsubstituted.[1]

Synthetic_Pathway cluster_0 Route 1: From Ethyl 5-aminooxazole-4-carboxylate cluster_1 Route 2: Direct Bromination A Ethyl 5-aminooxazole- 4-carboxylate B Diazotization (NaNO2, HBr) A->B C Sandmeyer Reaction (CuBr) B->C D Ethyl 5-bromooxazole- 4-carboxylate C->D E Hydrolysis (e.g., LiOH) D->E F This compound E->F G Oxazole-4-carboxylic acid H Brominating Agent (e.g., NBS) G->H I This compound H->I

Proposed synthetic routes to this compound.
Reactivity

The reactivity of this compound is dictated by the interplay of the oxazole ring, the bromine atom, and the carboxylic acid functionality.

  • Oxazole Ring: The ring can participate in various cycloaddition reactions and can be cleaved under certain conditions.

  • Bromine Atom: The C-Br bond is susceptible to nucleophilic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a handle for further molecular elaboration.

  • Carboxylic Acid: The carboxylic acid group can be converted to a variety of derivatives, such as esters, amides, and acid chlorides, allowing for the attachment of other molecular fragments.

Physicochemical and Spectroscopic Properties

The predicted physicochemical and spectroscopic properties of this compound are summarized below. These are crucial for its identification, characterization, and for predicting its behavior in biological systems.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₄H₂BrNO₃
Molecular Weight191.97 g/mol
XLogP31.2 (estimated)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
pKa2.5 - 3.5 (estimated for the carboxylic acid)
Boiling Point> 300 °C (decomposes, estimated)
Melting Point150 - 170 °C (estimated)
Predicted Spectroscopic Data

In a suitable deuterated solvent (e.g., DMSO-d₆), the 1H NMR spectrum is expected to be simple, showing a singlet for the proton at the C2 position of the oxazole ring and a broad singlet for the carboxylic acid proton.

Chemical Shift (δ)MultiplicityAssignment
~ 8.5 - 9.0 ppmSingletH at C2 of oxazole
~ 12.0 - 13.0 ppmBroad Singlet-COOH proton

The 13C NMR spectrum would provide characteristic signals for the carbon atoms of the oxazole ring and the carboxylic acid group.

Chemical Shift (δ)Assignment
~ 160 - 165 ppm-COOH
~ 150 - 155 ppmC2 of oxazole
~ 140 - 145 ppmC4 of oxazole
~ 110 - 115 ppmC5 of oxazole

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the oxazole ring.[5][6][7]

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch of the carboxylic acid dimer
1710 - 1680StrongC=O stretch of the carboxylic acid
~ 1580, 1480MediumC=N and C=C stretching of the oxazole ring
~ 1300MediumC-O stretching
~ 1100MediumRing stretching of the oxazole

In mass spectrometry, the molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, Br, and cleavage of the oxazole ring.[8][9]

Potential Applications in Drug Development

While there is no specific biological data for this compound, its structural features suggest potential applications in drug discovery. The oxazole core is a known pharmacophore, and the bromine atom can serve as a point for further chemical modification to optimize biological activity. The carboxylic acid group can enhance water solubility and provide a key interaction point with biological targets.

Given the diverse activities of oxazole derivatives, this compound could serve as a valuable intermediate in the synthesis of novel compounds with potential anticancer, anti-inflammatory, or antimicrobial properties.[3][10] Further research is warranted to synthesize this compound and evaluate its biological profile.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Although direct experimental data is limited, this guide provides a comprehensive overview of its predicted molecular structure, bonding, physicochemical properties, and potential synthetic routes based on the analysis of analogous compounds. The insights presented herein are intended to facilitate future research and development efforts focused on this promising molecule and its derivatives for therapeutic applications. Further experimental validation of the predicted properties is essential to fully unlock the potential of this compound in drug discovery.

References

A Technical Guide to the Spectroscopic Profile of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromooxazole-4-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete public dataset for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds and established principles of spectroscopic interpretation. The information is structured to facilitate easy comparison and understanding, with detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid> 12Singlet, Broad1H-COOH
Oxazole Proton~8.5Singlet1HH-2
¹³C NMR δ (ppm)Assignment
Carbonyl~165C=O
Quaternary Carbon~150C-5
Aromatic Carbon~140C-2
Quaternary Carbon~120C-4

Note: Chemical shifts (δ) are predicted and can vary based on solvent and concentration. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[1][2][3]

Table 2: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, Very BroadO-H stretch (from hydrogen-bonded dimer)
~1710StrongC=O stretch (carbonyl of the carboxylic acid)
~1550MediumC=N stretch (oxazole ring)
~1300MediumC-O stretch
~1200MediumC-Br stretch

Note: The broad O-H stretch is characteristic of a carboxylic acid dimer.[2][3][4][5][6] The exact positions of the peaks can be influenced by the physical state of the sample.

Table 3: Predicted Mass Spectrometry (MS) Data

m/zIonNotes
207/209[M+H]⁺Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
189/191[M-H₂O]⁺Loss of water from the molecular ion.
162/164[M-COOH]⁺Loss of the carboxyl group.

Note: The presence of bromine results in two peaks of roughly equal intensity separated by 2 m/z units for any fragment containing the bromine atom.[7] The fragmentation pattern can provide valuable structural information.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[8] The sample of this compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9] For ¹³C NMR, the central peak of the deuterated solvent can also be used as a reference.[8] Data would be reported with chemical shift, multiplicity (s = singlet, br = broad), and integration for ¹H NMR.

2.2 Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[10] The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[11] The spectrum would be recorded over a range of 4000-400 cm⁻¹. The data is presented in wavenumbers (cm⁻¹) and includes the intensity of the absorption bands (strong, medium, weak, broad).[6]

2.3 Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8][9] The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and confirm the elemental composition.[8]

Visualization of Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Synthesis_Workflow Start Starting Materials Step1 Cyclization Reaction Start->Step1 Reagents Step2 Bromination Step1->Step2 Intermediate Step3 Hydrolysis Step2->Step3 Intermediate Product This compound Step3->Product

Caption: A potential synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Bromooxazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The information herein is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation to support further research and application.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.[1] Understanding the solubility of this compound in various solvents is essential for its application in synthesis and biological screening.

1.1. Predicted Solubility

1.2. Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.[3]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, DMSO, phosphate buffer at various pH levels) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

1.3. Data Presentation: Anticipated Solubility Data

The following table illustrates how experimentally determined solubility data for this compound should be presented.

Solvent SystemTemperature (°C)Predicted Solubility (mg/mL)
Water25Low
Phosphate Buffer (pH 5.0)25Moderate
Phosphate Buffer (pH 7.4)25Moderate to High
Ethanol25High
Dimethyl Sulfoxide (DMSO)25High
Water37Low
Phosphate Buffer (pH 7.4)37Moderate to High

Stability Profile

Stability testing is crucial to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] For oxazole derivatives, particularly those with hydroxyl and carboxyl groups, instability towards hydrolysis and decarboxylation has been reported.[5][6]

2.1. Potential Degradation Pathways

Structurally related 5-hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable, undergoing hydrolytic ring-opening and decarboxylation.[5][6] It is plausible that this compound may also be susceptible to similar degradation pathways, especially under hydrolytic conditions (presence of water) and at elevated temperatures.

2.2. Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound should be conducted following established guidelines for APIs.[7][8] This involves long-term, accelerated, and stress testing.

Methodology:

  • Long-Term Stability Testing: The API is stored under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months. Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12 months).[4]

  • Accelerated Stability Testing: The API is stored under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months. Samples are tested at specified time points (e.g., 0, 3, 6 months).[4]

  • Stress Testing: To understand the intrinsic stability of the molecule, stress testing is performed under more extreme conditions.[7] This includes:

    • Acid/Base Hydrolysis: The API is dissolved in acidic and basic solutions (e.g., 0.1N HCl, 0.1N NaOH) and monitored over time.

    • Oxidation: The API is exposed to an oxidizing agent (e.g., hydrogen peroxide).

    • Photostability: The API is exposed to light according to ICH Q1B guidelines.

    • Thermal Stress: The API is exposed to high temperatures (e.g., 60°C).

2.3. Data Presentation: Anticipated Stability Data

The results of the stability studies should be tabulated to clearly show the change in purity and the formation of degradation products over time.

Long-Term Stability Data (25°C/60% RH)

Time (Months)Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
099.8<0.1<0.10.2
399.70.1<0.10.3
699.60.10.10.4
1299.40.20.10.6

Accelerated Stability Data (40°C/75% RH)

Time (Months)Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
099.8<0.1<0.10.2
398.50.50.21.5
697.21.20.52.8

Visualizations

3.1. Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 5-Bromooxazole- 4-carboxylic acid to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge or filter suspension equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Analyze supernatant by HPLC-UV sep2->quant1 quant2 Determine concentration quant1->quant2

Caption: Workflow for Shake-Flask Solubility Measurement.

3.2. Logical Flow of a Comprehensive Stability Study

G cluster_initial Initial Analysis (Time 0) cluster_storage Storage Conditions cluster_testing Periodic Testing cluster_evaluation Data Evaluation initial_analysis Characterize API: Assay, Purity, Physical Properties long_term Long-Term (25°C/60% RH) initial_analysis->long_term accelerated Accelerated (40°C/75% RH) initial_analysis->accelerated stress Stress Testing (Forced Degradation) initial_analysis->stress periodic_testing Analyze samples at specified time points long_term->periodic_testing accelerated->periodic_testing stress->periodic_testing evaluation Assess changes in purity, identify degradation products, determine shelf-life periodic_testing->evaluation

Caption: Overview of a pharmaceutical stability study.

References

Potential Biological Activities of 5-Bromooxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activities of 5-Bromooxazole-4-carboxylic acid is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential biological activities of this molecule based on the known activities of structurally related compounds. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

Oxazole-4-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The presence of the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, coupled with a carboxylic acid moiety, provides a scaffold for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position of the oxazole ring in this compound is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which could in turn influence its biological activity. This guide explores the potential antimicrobial and antitumor activities of this compound by drawing parallels with structurally similar molecules.

Potential Biological Activities

While direct studies on this compound are scarce, the broader class of oxazole, isoxazole, and thiazole derivatives, particularly those bearing a carboxylic acid group, has demonstrated a range of biological activities.

Antimicrobial Activity

Derivatives of imidazole and oxazole have been synthesized and evaluated for their antimicrobial properties. For instance, certain 1,3-oxazole derivatives have shown activity against various bacterial species including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the fungus Candida albicans[1]. The carboxylic acid moiety is a common feature in many antimicrobial agents, and its presence in the target molecule suggests potential for similar activity. The bromine substituent may enhance this activity due to the halogen's known contribution to antimicrobial effects in other classes of compounds.

Anticancer Activity

Numerous heterocyclic compounds containing oxazole, isoxazole, or thiazole rings have been investigated for their antitumor properties. For example, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid bearing azole moieties have exhibited anticancer activity against A549 lung cancer cells[2]. Similarly, various 1,2,4-triazole analogs have demonstrated significant anticancer activity against a panel of human cancer cell lines[3]. The structural resemblance of this compound to these active compounds suggests that it may also possess antiproliferative effects. The mechanism of action for such compounds often involves the inhibition of key enzymes or disruption of cellular signaling pathways crucial for cancer cell growth and survival.

Quantitative Data on Related Compounds

Due to the absence of direct quantitative data for this compound, the following table summarizes the biological activities of structurally related heterocyclic carboxylic acids and their derivatives. This data provides a valuable reference for predicting the potential potency of the target compound.

Compound ClassSpecific DerivativeBiological ActivityCell Line/OrganismPotency (e.g., IC50, MIC)Reference
5-Oxopyrrolidine Derivatives Compound 21 (bearing a 5-nitrothiophene substituent)AntimicrobialMultidrug-resistant Staphylococcus aureusMIC: 1–8 µg/mL[2]
Imidazo[5,1-d][1][2][4][5]tetrazine-8-carboxylates Compound IVaAnticancerVarious human solid tumor and leukemia cell linesSurvival rate < 10% at 40 µg/mL[6]
2-Amino-thiazole-5-carboxylic acid Phenylamides N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)AnticancerHuman K563 leukemia cellsComparable to dasatinib[7]
Pyrazoles Chloro substituted hydrazone derivative (21)AntimicrobialAcinetobacter baumanniiMIC: 4 µg/mL[8]
Flavone-6,2′-dicarboxylic Acid Copper Complex {[Cu2(L)2·2NMP}nAnticancerA549, MCF-7, K562, B16F10IC50: 14.53–32.47 μM[9]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies for evaluating the potential biological activities described above are provided as a reference for future studies.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate hypothetical workflows for the investigation of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Purification->Antimicrobial Anticancer Anticancer Assays (Cell Viability, Apoptosis) Purification->Anticancer Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme If Active Signaling Signaling Pathway Analysis (Western Blot, etc.) Anticancer->Signaling If Active

Caption: A hypothetical workflow for the synthesis, biological screening, and mechanism of action studies of this compound.

signaling_pathway_hypothesis cluster_cell Cancer Cell cluster_nucleus Nucleus Compound This compound Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Compound->Kinase_Cascade Inhibition Receptor Cell Surface Receptor Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition leads to

Caption: A hypothetical signaling pathway illustrating a potential mechanism of anticancer action for this compound.

Future Directions

The therapeutic potential of this compound remains to be elucidated. Future research should focus on:

  • Synthesis and Characterization: Development of an efficient synthetic route to obtain sufficient quantities of the pure compound for biological evaluation.

  • In Vitro Screening: Comprehensive screening against a broad panel of bacterial and fungal strains, as well as a diverse set of human cancer cell lines.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to identify the molecular target(s) and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the bromine and carboxylic acid positions to optimize potency and selectivity.

By systematically investigating these aspects, the scientific community can unlock the potential of this compound as a lead compound for the development of new antimicrobial or anticancer agents. for the development of new antimicrobial or anticancer agents.

References

An In-depth Technical Guide to 5-Bromooxazole-4-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the oxazole ring offers a powerful tool for modulating the physicochemical properties and biological activities of these molecules. This technical guide focuses on the synthesis, potential biological activities, and experimental evaluation of 5-bromooxazole-4-carboxylic acid and its derivatives. While direct literature on this specific substitution pattern is limited, this guide consolidates information from closely related analogues to provide a foundational understanding and practical framework for researchers entering this area. The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 4-position presents a unique chemical entity with significant potential for further derivatization and exploration in drug discovery. The bromine atom can serve as a handle for cross-coupling reactions, while the carboxylic acid provides a key interaction point for biological targets and a site for amide or ester formation to generate diverse chemical libraries.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is not extensively documented in publicly available literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of substituted oxazoles and related heterocycles. A potential multi-step synthesis is outlined below, starting from readily available starting materials.

Proposed Synthetic Pathway

A logical approach to the target molecule could involve the initial formation of an oxazole-4-carboxylate ester, followed by a regioselective bromination at the 5-position, and subsequent hydrolysis of the ester to yield the desired carboxylic acid.

Synthetic Pathway A Ethyl 2-amino-2-oxoacetate C Ethyl oxazole-4-carboxylate A->C Hantzsch-type cyclization B Ethyl 3-bromo-2-oxopropanoate B->C D Ethyl 5-bromooxazole-4-carboxylate C->D Bromination (e.g., NBS) E This compound D->E Ester Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols adapted from the synthesis of analogous compounds.[4][5][6] Researchers should optimize these conditions for the specific substrates.

Protocol 1: Synthesis of Ethyl oxazole-4-carboxylate (Analogue to Thiazole Synthesis)

  • Reaction Setup: To a solution of ethyl 3-bromo-2-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add ethyl 2-amino-2-oxoacetate (1 equivalent).

  • Cyclization: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl oxazole-4-carboxylate.

Protocol 2: Bromination of Ethyl oxazole-4-carboxylate

  • Reaction Setup: Dissolve ethyl oxazole-4-carboxylate (1 equivalent) in a chlorinated solvent like dichloromethane or chloroform.

  • Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: The reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product, ethyl 5-bromooxazole-4-carboxylate, is purified by column chromatography.

Protocol 3: Hydrolysis to this compound

  • Reaction Setup: Dissolve ethyl 5-bromooxazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 12-16 hours.

  • Work-up: After the reaction is complete (monitored by TLC), the THF is removed under reduced pressure. The aqueous solution is acidified to pH 2-3 with 1N HCl.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Biological Activities and Potential Applications

While specific biological data for this compound derivatives are not widely reported, the broader class of substituted oxazole carboxylic acids has shown significant promise in several therapeutic areas.[1][7]

Anticancer Activity

Numerous oxazole derivatives have been investigated as potential anticancer agents.[8][9] For instance, derivatives of 5-sulfonyl-1,3-oxazole-4-carboxylates have been screened against a panel of 60 human cancer cell lines, with some compounds exhibiting potent and broad-spectrum cytotoxic activity.[10][11] Amide derivatives of thiazole-5-carboxylic acid, a close analogue, have also demonstrated significant anticancer activity.[9] It is hypothesized that the this compound scaffold could serve as a valuable starting point for the development of novel tubulin polymerization inhibitors or kinase inhibitors.

Table 1: Anticancer Activity of Analogue Compounds

Compound ClassCell LineActivity MetricValue (µM)Reference
5-Sulfonyl-1,3-oxazole-4-carboxylatesNCI-60 Panel (average)GI505.37[10][11]
Thiophene Carboxamides (CA-4 mimetics)Hep3BIC505.46[8]
5-(3-Bromophenyl)-1,2,4-triazol-3-aminesSNB-75 (CNS)PGI38.94% at 10 µM[12]
2-Phenyl-thiazole-5-carboxamidesA-549 (Lung)% Inhibition48% at 5 µg/mL[9]
Anti-inflammatory Activity

Substituted oxazole and furan carboxylic acid derivatives have been designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors.[7] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The carboxylic acid moiety is often crucial for binding to the active site of such enzymes.

Antimicrobial Activity

The oxazole nucleus is a component of several natural and synthetic antimicrobial agents.[1][2] The introduction of a bromine atom can enhance the lipophilicity and, in some cases, the antimicrobial potency of a molecule. Derivatives of this compound could be explored for their activity against a range of bacterial and fungal pathogens.

Experimental Evaluation of Biological Activity

A systematic approach to evaluating the biological potential of novel this compound derivatives is crucial. The following workflow outlines a typical screening cascade.

Biological Screening Workflow A Library of 5-Bromooxazole-4-carboxylic acid derivatives B Primary Screening: Antiproliferative Assay (e.g., MTT on cancer cell lines) A->B C Hit Identification B->C D Secondary Screening: Target-based assays (e.g., Kinase inhibition, PDE4 assay) C->D E Lead Candidate D->E F In vivo efficacy studies (Xenograft models) E->F G Preclinical Development F->G

Caption: A typical workflow for the biological evaluation of novel compounds.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Plate human cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound derivatives are yet to be elucidated. However, based on the activities of analogous structures, several potential mechanisms can be postulated.

Potential Signaling Pathways cluster_0 Anticancer cluster_1 Anti-inflammatory A 5-Bromooxazole-4-carboxamide derivative B Tubulin Polymerization A->B Inhibition C Microtubule Disruption B->C D Mitotic Arrest C->D E Apoptosis D->E F 5-Bromooxazole-4-carboxylic acid derivative G PDE4 F->G Inhibition H cAMP degradation G->H I Inflammatory Cytokine Production (e.g., TNF-α) H->I Upregulation of cAMP leads to downregulation of TNF-α

Caption: Postulated signaling pathways for anticancer and anti-inflammatory activities.

Further studies, including molecular docking, kinase profiling, and western blot analysis, would be necessary to confirm the precise molecular targets and signaling pathways affected by this class of compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility, potential for diverse functionalization, and the proven track record of the broader oxazole class in medicinal chemistry provide a strong impetus for further investigation. Future research should focus on the development and optimization of a robust synthetic route to this core structure, followed by the generation of a diverse library of derivatives, particularly amides and esters. Systematic biological evaluation of these compounds against a panel of cancer cell lines, inflammatory targets, and microbial strains is warranted. Elucidation of the structure-activity relationships (SAR) and the mechanism of action of any active compounds will be crucial for the rational design of more potent and selective drug candidates. This technical guide provides a foundational framework to stimulate and guide such research endeavors.

References

A Theoretical Investigation of 5-Bromooxazole-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines a comprehensive theoretical framework for the study of 5-Bromooxazole-4-carboxylic acid. In the absence of direct experimental and computational data for this specific molecule, this document leverages established quantum chemical methodologies applied to analogous heterocyclic carboxylic acids. It serves as a roadmap for future research, detailing proposed computational protocols, expected data outcomes, and visualizations to guide the theoretical analysis of this compound's physicochemical properties, reactivity, and potential as a pharmacophore.

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The oxazole ring is a key feature in various biologically active molecules, and the presence of a bromine atom and a carboxylic acid group suggests possibilities for diverse chemical modifications and intermolecular interactions. A thorough understanding of its electronic structure, stability, and reactivity is crucial for its development in any application.

Computational chemistry provides a powerful toolkit for elucidating the properties of novel molecules, offering insights that can guide and rationalize experimental work.[1][2] This guide proposes a theoretical workflow based on Density Functional Theory (DFT) and other quantum chemical methods, which have been successfully applied to the study of other heterocyclic systems.[3][4]

Proposed Computational Methodologies

A multi-faceted computational approach is recommended to build a comprehensive theoretical profile of this compound. The following protocols are based on standard practices in the field for similar organic molecules.[5][6]

Geometry Optimization and Vibrational Analysis

The first step in the theoretical characterization is to determine the molecule's most stable three-dimensional structure.

Experimental Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular editor.

  • Conformational Analysis: A conformational search will be performed to identify the lowest energy conformer, particularly concerning the orientation of the carboxylic acid group.

  • Geometry Optimization: The geometry of the lowest energy conformer will be optimized using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a 6-311+G(d,p) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). These calculations also yield the theoretical vibrational spectra (IR and Raman).

Electronic Structure and Reactivity Descriptors

Understanding the electronic properties is key to predicting the molecule's reactivity and potential interaction with biological targets.

Experimental Protocol:

  • Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

  • Global Reactivity Descriptors: Conceptual DFT will be used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S). These are derived from the HOMO and LUMO energies.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[4]

Spectroscopic Properties

Theoretical prediction of spectra can aid in the interpretation of experimental data.

Experimental Protocol:

  • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of the lowest singlet electronic transitions.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the theoretical 1H and 13C NMR chemical shifts. These can be correlated with experimental data to confirm the molecular structure.

Predicted Data Presentation

The quantitative results from the proposed calculations should be organized into clear, comparative tables. Below are templates for how this data could be presented.

Table 1: Predicted Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-O1ValueO1-C2-N3Value
C2-N3ValueC2-N3-C4Value
N3-C4ValueN3-C4-C5Value
C4-C5ValueC4-C5-O1Value
C5-O1ValueC5-O1-C2Value
C4-C(carboxyl)ValueN3-C4-C(carboxyl)Value
C5-BrValueO1-C5-BrValue
(Note: Atom numbering should be based on a standardized molecular diagram.)
Table 2: Calculated Thermodynamic and Electronic Properties
PropertyValueUnits
Zero-Point Vibrational Energy (ZPVE)Valuekcal/mol
Enthalpy (H)ValueHartrees
Gibbs Free Energy (G)ValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Electronegativity (χ)ValueeV
Chemical Hardness (η)ValueeV
Global Softness (S)ValueeV-1
Table 3: Predicted Vibrational Frequencies
ModeWavenumber (cm-1)IR IntensityRaman ActivityAssignment
1ValueValueValueO-H stretch (carboxylic acid)
2ValueValueValueC=O stretch (carboxylic acid)
3ValueValueValueC=N stretch (oxazole ring)
4ValueValueValueC-Br stretch
...............

Mandatory Visualizations

Visual representations are essential for conveying complex theoretical concepts and workflows. The following diagrams, generated using the DOT language, illustrate the proposed study's structure.

Computational_Workflow cluster_input Input cluster_calculations Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->electronic_calc spectro_calc Spectroscopic Properties (TD-DFT, GIAO) geom_opt->spectro_calc geom_data Optimized Geometry (Bond Lengths, Angles) freq_calc->geom_data thermo_data Thermodynamic Data (ZPVE, Enthalpy, Free Energy) freq_calc->thermo_data reactivity_data Reactivity Descriptors electronic_calc->reactivity_data spectral_data Predicted Spectra (IR, Raman, UV-Vis, NMR) spectro_calc->spectral_data

Caption: A flowchart of the proposed computational workflow for the theoretical study of this compound.

Logical_Relationships cluster_calc Calculated Properties cluster_pred Predicted Characteristics homo_lumo HOMO/LUMO Energies reactivity Chemical Reactivity homo_lumo->reactivity predicts stability Molecular Stability homo_lumo->stability indicates mep Molecular Electrostatic Potential (MEP) interaction_sites Intermolecular Interaction Sites mep->interaction_sites identifies nbo Natural Bond Orbital Analysis nbo->stability assesses charge_dist Charge Distribution nbo->charge_dist determines

Caption: Logical relationships between calculated electronic properties and predicted molecular characteristics.

Conclusion

This technical guide provides a robust framework for the theoretical investigation of this compound. By following the proposed computational protocols, researchers can generate valuable data on the molecule's geometry, electronic structure, reactivity, and spectroscopic properties. These theoretical insights will be instrumental in guiding synthetic efforts, understanding potential biological activity, and exploring the utility of this compound in various scientific and industrial applications. The presented workflow and data templates are intended to ensure a systematic and comprehensive theoretical characterization, paving the way for future experimental validation and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 5-Bromooxazole-4-carboxylic acid, a versatile bifunctional scaffold for the synthesis of novel chemical entities. The presence of two distinct reactive handles—a carboxylic acid at the C4 position and a bromine atom at the C5 position—allows for selective derivatization through common and robust synthetic methodologies. The primary derivatization strategies discussed are amide bond formation via the carboxylic acid and carbon-carbon bond formation via palladium-catalyzed cross-coupling at the bromine site.

Application Note 1: Synthesis of 5-Bromooxazole-4-carboxamides via Amide Coupling

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, enabling the combination of a carboxylic acid with a diverse range of primary and secondary amines to generate a library of carboxamide derivatives. For this compound, this transformation targets the C4-carboxylic acid group, leaving the C5-bromo position intact for potential subsequent modifications. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and good functional group tolerance under mild reaction conditions.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of 5-bromooxazole-4-carboxamides.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., Aniline, Benzylamine, Morpholine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.1 eq.) to the solution.

  • Add DIPEA (2.5 eq.) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-bromooxazole-4-carboxamide derivative.

Data Presentation

The following table summarizes representative yields for amide coupling reactions on analogous heterocyclic carboxylic acids, which can be expected for this compound under optimized conditions.

Amine ComponentProduct StructureRepresentative Yield (%)*
Aniline5-Bromo-N-phenyloxazole-4-carboxamide75-90%
Benzylamine5-Bromo-N-benzyloxazole-4-carboxamide80-95%
Morpholine(5-Bromoxazol-4-yl)(morpholino)methanone85-98%
4-Fluoroaniline5-Bromo-N-(4-fluorophenyl)oxazole-4-carboxamide70-88%

*Note: Yields are representative and based on standard HATU or other carbodiimide-mediated coupling reactions with similar heterocyclic systems due to a lack of specific published data for this compound.

Visualization: Amide Coupling Workflow```dot

// Nodes Start [label="Start Materials:\nthis compound\n+ Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents:\nHATU, DIPEA\nSolvent: DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Stir at RT\n(2-16h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(EtOAc, NaHCO3, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n5-Bromooxazole-4-carboxamide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="1. Dissolve & Mix"]; Reagents -> Reaction [label="2. Add"]; Reaction -> Workup [label="3. Quench & Extract"]; Workup -> Purification [label="4. Dry & Concentrate"]; Purification -> Product [label="5. Isolate"]; }

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application Note 3: Biological Relevance and Signaling Pathways

Derivatives of oxazole and the structurally similar isoxazole are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [1][2][3]Specifically, oxazole and isoxazole carboxamides have been identified as potent inhibitors of the cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. [2][3][4] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that trigger inflammatory responses. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective COX inhibition. The 5-aryloxazole-4-carboxamide scaffold, accessible from this compound, represents a promising template for the design of novel COX inhibitors.

Visualization: Simplified Cyclooxygenase (COX) Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Oxygenation & Peroxidation Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Oxazole Carboxamide Derivative (COX Inhibitor) Inhibitor->COX Inhibition PLA2 Phospholipase A2 (Stimulus)

References

Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Bromooxazole-4-carboxylic acid is a specialized heterocyclic building block with limited currently available public information. The following application notes and protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for research and development. Optimization of the described procedures for this specific substrate is recommended.

Introduction

This compound is a versatile heterocyclic compound that holds significant potential as a building block in the synthesis of complex organic molecules. The presence of a bromine atom at the 5-position and a carboxylic acid at the 4-position of the oxazole ring provides two distinct reactive sites for orthogonal functionalization. This allows for the strategic introduction of various substituents, making it a valuable scaffold in drug discovery and materials science for the development of novel compounds with diverse biological activities and material properties. The oxazole core itself is a key pharmacophore found in numerous natural products and pharmaceutical agents.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely reported, the following table outlines expected physicochemical properties and representative spectroscopic data based on analysis of similar structures.

PropertyPredicted Value
Molecular Formula C₄H₂BrNO₃
Molecular Weight 207.97 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (with decomposition)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)
¹H NMR (400 MHz, DMSO-d₆) δ 8.5-8.7 (s, 1H, oxazole C2-H), 13.0-14.0 (br s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆) δ 162-164 (C=O), 150-152 (C2), 140-142 (C4), 115-117 (C5)
IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 1720-1700 (C=O), 1580, 1450, 1100

Synthetic Applications and Protocols

This compound serves as a versatile precursor for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Key applications include palladium-catalyzed cross-coupling reactions, amide bond formations, and esterifications.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position of the oxazole ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. This reaction is a powerful tool for constructing complex molecular architectures.

Workflow for Suzuki-Miyaura Coupling:

start This compound reagents Arylboronic Acid, Pd Catalyst, Base start->reagents 1. solvent Solvent (e.g., Dioxane/Water) reagents->solvent 2. heating Heating (80-100 °C) solvent->heating 3. workup Aqueous Workup & Purification heating->workup 4. product 5-Aryl-oxazole-4-carboxylic acid workup->product 5.

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Synthesis of 5-Phenyl-oxazole-4-carboxylic acid

  • To a dried flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Add a base, for example, potassium carbonate (3.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous solution is acidified to pH 2-3 with 1M HCl, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Representative Data for Suzuki-Miyaura Coupling Reactions:

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901685
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O851882
3-Pyridylboronic acidSPhos Pd G2K₃PO₄Toluene/H₂O1001278
Amide Bond Formation

The carboxylic acid moiety can be readily converted to a wide range of amides using standard peptide coupling reagents. This allows for the introduction of diverse functionalities and the construction of peptidomimetics or other bioactive molecules.

Logical Flow for Amide Coupling:

start This compound activation Coupling Reagent (e.g., HATU, EDCI) start->activation amine Primary or Secondary Amine activation->amine base Base (e.g., DIPEA) amine->base solvent Solvent (e.g., DMF) base->solvent reaction Stir at RT solvent->reaction product 5-Bromooxazole-4-carboxamide Derivative reaction->product

Caption: Step-wise process for the synthesis of 5-Bromooxazole-4-carboxamides.

Experimental Protocol: Synthesis of N-Benzyl-5-bromooxazole-4-carboxamide

  • Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Add a coupling reagent, such as HATU (1.1 mmol), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Amide Coupling Reactions:

AmineCoupling ReagentBaseSolventTime (h)Yield (%)
BenzylamineHATUDIPEADMF692
MorpholineEDCI/HOBtNMMDCM888
AnilineT3PPyridineEtOAc1275
Esterification

The carboxylic acid can be converted to its corresponding esters under acidic conditions (Fischer esterification) or by reaction with alkyl halides in the presence of a base. Esters are valuable intermediates for further transformations or can be the final target molecules.

Pathway for Ester Synthesis:

cluster_0 Fischer Esterification cluster_1 Alkylation start This compound fischer_reagents Alcohol (e.g., MeOH, EtOH) Acid Catalyst (e.g., H₂SO₄) start->fischer_reagents alkylation_reagents Alkyl Halide (e.g., MeI, EtBr) Base (e.g., K₂CO₃) start->alkylation_reagents fischer_product Methyl/Ethyl 5-bromooxazole-4-carboxylate fischer_reagents->fischer_product alkylation_product Methyl/Ethyl 5-bromooxazole-4-carboxylate alkylation_reagents->alkylation_product start This compound derivatization Synthetic Derivatization (Suzuki, Amidation, etc.) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate pathway Target Signaling Pathway (e.g., Kinase Cascade) candidate->pathway Modulates

Application Notes: 5-Bromooxazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Bromooxazole-4-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid oxazole core, substituted with a bromine atom and a carboxylic acid group, provides a unique three-dimensional structure and electronic properties that are amenable to strategic modification for targeted drug design. The bromine atom can serve as a handle for further chemical elaboration through various cross-coupling reactions, while the carboxylic acid moiety can act as a key pharmacophoric feature, engaging in crucial interactions with biological targets, or be modified to modulate physicochemical properties. This document provides an overview of the known applications of this scaffold, summarizes key quantitative data, and presents detailed protocols for its utilization in a research setting.

While direct and extensive public domain data on the specific biological activities of this compound itself is limited, its structural motifs are present in various biologically active molecules. The principles outlined below are based on the applications of closely related oxazole and bromo-substituted heterocyclic carboxylic acids in drug discovery.

Therapeutic Potential and Known Targets

The this compound scaffold is being investigated for its potential in several therapeutic areas, primarily due to the established importance of the oxazole ring and halogens in bioactive compounds. The carboxylic acid group often serves as a bioisostere for other acidic functional groups or engages in hydrogen bonding and salt bridge formation with amino acid residues in target proteins.

Key Investigated Areas:

  • Oncology: The oxazole core is a common feature in anti-cancer agents. Derivatives of this compound could potentially be developed as inhibitors of various kinases, given the prevalence of halogenated heterocycles in this class of drugs. The bromine atom can be utilized to achieve selectivity and potency.

  • Inflammation: Carboxylic acid-containing heterocycles are known to inhibit key enzymes in inflammatory pathways. The this compound scaffold could be explored for the development of inhibitors of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Infectious Diseases: Halogenated organic molecules have shown promise as antibacterial and antiviral agents. The unique electronic nature of the brominated oxazole ring could be exploited to design novel anti-infective agents that interfere with microbial metabolic pathways or replication machinery.

Data Presentation: Inhibitory Activities of Related Scaffolds

As specific inhibitory data for this compound is not widely published, the following table summarizes the activities of structurally related compounds containing either an oxazole or a bromo-heterocyclic carboxylic acid moiety to illustrate the potential of this scaffold. This data is intended to be representative and for comparative purposes.

Compound ClassTargetIC50 / Ki (nM)Therapeutic AreaReference
Bromo-substituted Thiazole Carboxylic AcidXanthine Oxidase48.6Gout
Phenyl-quinazoline Carboxylic AcidAurora A Kinase<100Oncology
Isoxazole Carboxylic Acid DerivativeNMDA ReceptorAgonistNeuroscience
Thiazolidine Carboxylic Acid DerivativePPARγAgonistDiabetes

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the synthesis and evaluation of derivatives of this compound.

Protocol 1: General Procedure for Amide Coupling of this compound

This protocol describes a standard method for the synthesis of amide derivatives from this compound, a common step in creating a library of compounds for biological screening.

Materials:

  • This compound

  • Amine of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and DCC (1.2 eq) at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Suzuki Cross-Coupling for Derivatization at the 5-Position

This protocol details the modification of the 5-bromo position via a Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents.

Materials:

  • This compound ester (e.g., methyl ester)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the this compound ester (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the coupled product.

  • If the starting material was an ester, it can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

  • Confirm the structure of the final product by NMR and Mass Spectrometry.

Visualizations

Diagram 1: Synthetic Utility of this compound

Synthetic_Utility main This compound amide Amide Derivatives main->amide Amide Coupling ester Ester Derivatives main->ester Esterification suzuki Suzuki Coupling Products (Aryl/Heteroaryl Substituted) ester->suzuki Suzuki Coupling other Other C-C or C-N Coupling Products ester->other e.g., Sonogashira, Buchwald-Hartwig

Caption: Synthetic pathways for derivatizing the core scaffold.

Diagram 2: General Workflow for Screening Derivatives

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification primary_assay Primary Biochemical Assay purification->primary_assay cellular_assay Secondary Cellular Assay primary_assay->cellular_assay sar Structure-Activity Relationship (SAR) Studies cellular_assay->sar adme ADME/Tox Profiling sar->adme Signaling_Pathway receptor Receptor Tyrosine Kinase downstream_protein Downstream Signaling Protein receptor->downstream_protein Phosphorylation Cascade derivative 5-Bromooxazole-4-carboxylic acid derivative derivative->receptor Inhibition cellular_response Cellular Response (e.g., Proliferation, Inflammation) downstream_protein->cellular_response

Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for the direct application of 5-Bromooxazole-4-carboxylic acid in fragment-based drug discovery (FBDD) campaigns. The following application notes and protocols are therefore based on the general principles of FBDD and information available for structurally related oxazole, isoxazole, and bromothiazole-containing fragments. Researchers should consider these as a guiding framework and adapt them based on specific target characteristics and experimental findings.

Introduction to this compound as a Fragment

This compound is a small, heterocyclic molecule that possesses key features making it an attractive candidate for fragment-based drug discovery. Its rigid oxazole core provides a well-defined shape for interaction with protein binding sites. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the bromine atom can engage in halogen bonding or serve as a synthetic handle for further chemical elaboration.

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular Weight207.00 g/mol N/A
logP1.25N/A
Hydrogen Bond Donors1N/A
Hydrogen Bond Acceptors3N/A
Rotatable Bonds1N/A

Note: These values are predicted and should be experimentally verified.

The "Rule of Three" is a common guideline for fragment properties (MW < 300, H-bond donors/acceptors < 3, logP < 3, rotatable bonds < 3). This compound generally aligns with these principles, making it a suitable starting point for FBDD.

Synthesis of this compound and Analogs

While a direct, detailed protocol for the synthesis of this compound was not found in the provided search results, a general approach can be inferred from the synthesis of related oxazole and bromo-heterocyclic compounds. A plausible synthetic route could involve the construction of the oxazole ring followed by bromination, or the use of a pre-brominated starting material.

A general synthesis for substituted oxazoles often involves the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis) or the cyclization of an N-acyl α-amino ketone (Davidson-Emmons reaction). Bromination at the 5-position of an existing oxazole-4-carboxylic acid ester could be achieved using a suitable brominating agent like N-bromosuccinimide (NBS). Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Illustrative Synthetic Workflow:

G start Oxazole-4-carboxylic ester bromination Bromination (e.g., NBS) start->bromination hydrolysis Ester Hydrolysis (e.g., LiOH) bromination->hydrolysis 5-Bromooxazole-4-carboxylic ester product This compound hydrolysis->product

Caption: A potential synthetic route to this compound.

Application in Fragment Screening

The primary application of this compound in FBDD is as a constituent of a fragment library for screening against a biological target of interest. Various biophysical techniques can be employed to detect the weak binding interactions typical of fragments.

General Fragment Screening Workflow

G cluster_0 Screening Phase cluster_1 Validation & Elaboration Phase Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Hit Identification Hit Identification Biophysical Screening->Hit Identification Identify binders Structural Biology (X-ray/NMR) Structural Biology (X-ray/NMR) Hit Identification->Structural Biology (X-ray/NMR) Determine binding mode Fragment Elaboration Fragment Elaboration Structural Biology (X-ray/NMR)->Fragment Elaboration Structure-guided design Lead Optimization Lead Optimization Fragment Elaboration->Lead Optimization G cluster_0 Elaboration at C5-Br cluster_1 Modification of C4-COOH This compound This compound Suzuki Coupling Suzuki Coupling (Aryl/Heteroaryl groups) This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling (Alkynes) This compound->Sonogashira Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination (Amines) This compound->Buchwald-Hartwig Amination Amide Formation Amide Formation (Diverse amines) This compound->Amide Formation Esterification Esterification (Alcohols) This compound->Esterification Bioisosteric Replacement Bioisosteric Replacement (e.g., Tetrazole) This compound->Bioisosteric Replacement

Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common coupling reactions involving 5-Bromooxazole-4-carboxylic acid and its derivatives. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of substituted oxazoles. The following sections detail protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as amide bond formation. The provided experimental details are based on established methodologies for similar heterocyclic systems and should be adapted and optimized for specific substrates and scales.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the oxazole ring. These resulting 5-aryloxazole-4-carboxylic acids are key intermediates in the synthesis of various biologically active molecules.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF120870-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of ethyl 5-bromooxazole-4-carboxylate with an aryl boronic acid. The ester is often used to improve solubility and prevent potential side reactions involving the carboxylic acid.

Materials:

  • Ethyl 5-bromooxazole-4-carboxylate

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add ethyl 5-bromooxazole-4-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent and the base.

  • If using a biphasic system, add degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryloxazole-4-carboxylate.

  • The ester can be subsequently hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-Br pd0:e->pd_intermediate:w R¹-Br transmetalation Transmetalation pd_transmetalated R¹-Pd(II)L₂-R² pd_intermediate:s->pd_transmetalated:n R²-B(OR)₂ Base boronate R²-B(OR)₂ base Base pd_transmetalated:w->pd0:e reductive_elimination Reductive Elimination product R¹-R² pd_transmetalated->product r1br 5-Bromooxazole Derivative (R¹-Br)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. For this compound, this reaction allows for the introduction of vinyl groups at the 5-position, which can serve as versatile handles for further synthetic transformations.

Data Presentation: Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801875-85
3AcrylonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane1201265-75
4CyclohexeneHerrmann's catalyst (1)-NaOAcNMP1403650-60

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Experimental Protocol: Heck Coupling

This protocol provides a general method for the Heck coupling of methyl 5-bromooxazole-4-carboxylate with an alkene.

Materials:

  • Methyl 5-bromooxazole-4-carboxylate

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine methyl 5-bromooxazole-4-carboxylate, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the 5-vinyloxazole derivative.

Heck Coupling Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-Br pd0->pd_intermediate R¹-Br alkene_coordination Alkene Coordination pd_alkene_complex [R¹-Pd(II)L₂(Alkene)]⁺Br⁻ pd_intermediate->pd_alkene_complex + Alkene alkene Alkene (R²) migratory_insertion Migratory Insertion pd_alkyl_intermediate R²-CH-CH(R¹)-Pd(II)L₂-Br pd_alkene_complex->pd_alkyl_intermediate beta_hydride_elimination β-Hydride Elimination pd_hydride_complex H-Pd(II)L₂-Br pd_alkyl_intermediate->pd_hydride_complex pd_hydride_complex->pd0 + Base product Product (R¹-R²) pd_hydride_complex->product base_h Base-H⁺Br⁻ pd_hydride_complex->base_h + Base base Base

Caption: Catalytic cycle for the Heck coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly useful for synthesizing 5-alkynyl-oxazole-4-carboxylic acid derivatives, which are valuable precursors for more complex heterocyclic systems and conjugated materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60680-90
2TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)DIPAToluene80885-95
31-HeptynePd(dppf)Cl₂ (3)CuBr (5)PiperidineDMF701275-85
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtAcetonitrileRT2470-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of an ester of this compound with a terminal alkyne.

Materials:

  • Ethyl 5-bromooxazole-4-carboxylate

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) salt (e.g., CuI, 4 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) salt.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by ethyl 5-bromooxazole-4-carboxylate and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography to afford the 5-alkynyloxazole derivative.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-Br pd0->pd_intermediate R¹-Br transmetalation Transmetalation pd_alkynyl R¹-Pd(II)L₂(C≡C-R²) pd_intermediate->pd_alkynyl Cu-C≡C-R² cu_acetylide Cu-C≡C-R² pd_alkynyl->pd0 reductive_elimination Reductive Elimination product R¹-C≡C-R² pd_alkynyl->product alkyne H-C≡C-R² alkyne->cu_acetylide + Cu(I), Base cu_catalyst Cu(I) base Base Amide_Coupling_Workflow start This compound activation Carboxylic Acid Activation start->activation activated_intermediate Activated Ester Intermediate activation->activated_intermediate coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activation base1 Base (e.g., DIPEA) base1->activation nucleophilic_attack Nucleophilic Attack activated_intermediate->nucleophilic_attack amide_product 5-Bromooxazole-4-carboxamide nucleophilic_attack->amide_product amine Amine (R-NH₂) amine->nucleophilic_attack

References

Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromooxazole-4-carboxylic acid as a key building block in the synthesis of diverse heterocyclic compounds. This precursor is particularly valuable in drug discovery and materials science due to its reactive handles—the bromine atom and the carboxylic acid group—which allow for a variety of chemical modifications. The oxazole core itself is a prevalent scaffold in many biologically active molecules.[1][2][3]

Overview of Synthetic Applications

This compound serves as a versatile starting material for the synthesis of a wide range of substituted oxazoles. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. The carboxylic acid at the 4-position can be converted into amides, esters, and other functional groups, or it can be removed via decarboxylation.

A general workflow for the utilization of this compound is depicted below:

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->B R-B(OH)₂ C Amide Bond Formation A->C R-NH₂ D Esterification A->D R-OH E Decarboxylation A->E Heat/Catalyst F 5-Aryl/Alkyl-oxazole- 4-carboxylic Acid Derivatives B->F G 5-Bromooxazole-4-carboxamides C->G H 5-Bromooxazole-4-carboxylates D->H I 5-Bromooxazole E->I J Further Functionalization F->J G->J H->J I->J

Synthetic pathways from this compound.

Applications in Drug Discovery

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The ability to readily diversify the this compound scaffold makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Kinase Inhibitors

The oxazole scaffold is a common feature in many kinase inhibitors. By functionalizing the 5-position of the oxazole ring with various aryl or heteroaryl groups, it is possible to target the ATP-binding site of specific kinases. The carboxylic acid or its derivatives at the 4-position can be used to modulate solubility and pharmacokinetic properties or to introduce additional binding interactions.

Below is a conceptual signaling pathway that could be targeted by oxazole-based kinase inhibitors:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) PIM1 PIM-1 Kinase Receptor->PIM1 Signal Transduction Substrate Substrate (e.g., Bad, p27) PIM1->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription (Cell Proliferation, Survival) PhosphoSubstrate->Transcription Inhibitor Oxazole-based Kinase Inhibitor Inhibitor->PIM1 Inhibition

Targeting the PIM-1 kinase signaling pathway.
Compound Scaffold Target Kinase IC₅₀ (nM) Reference
2,5-disubstituted-1,3,4-oxadiazolePIM-116[4]
Pyrazolo[3,4-d]pyrimidinemTOR15[5]
Benzoxazole derivativeVEGFR-297.38[6]

Antimicrobial Agents

Derivatives of oxazole-4-carboxylic acid have shown promising activity against various bacterial and fungal strains.[7][8] The introduction of different substituents allows for the fine-tuning of the antimicrobial spectrum and potency.

Compound Scaffold Microorganism MIC (μg/mL) Reference
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateS. epidermidis56.2[7]
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateC. albicans14[7]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid derivativeE. coli28.1[7]

Experimental Protocols

The following protocols are generalized procedures adapted from the literature for reactions with similar substrates. Optimization may be required for this compound.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid with the bromo-oxazole.[9][10][11]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture, 5 mL total).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Amide Bond Formation

This protocol outlines the synthesis of an amide from the carboxylic acid functionality using a coupling agent.[12][13][14]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in DMF (5 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the amine (1.1 mmol) and DIPEA (2.0 mmol) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Decarboxylation

This protocol describes a potential method for the removal of the carboxylic acid group.[15][16][17] The conditions for decarboxylation can vary significantly based on the substrate.

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O) (0.1 equivalents)

  • 1,10-Phenanthroline (0.2 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Quinoline

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), copper(I) oxide (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).

  • Add NMP or quinoline (2 mL).

  • Seal the vial and heat in a microwave reactor to 150-200 °C for 15-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its two distinct reactive sites allow for orthogonal functionalization, making it an ideal starting material for the generation of compound libraries for drug discovery and for the synthesis of complex target molecules. The protocols provided herein serve as a starting point for the exploration of its synthetic utility.

References

Applications of 5-Bromooxazole-4-carboxylic Acid in Materials Science: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed a notable absence of documented applications for 5-bromooxazole-4-carboxylic acid specifically within the field of materials science. The following application notes and protocols are therefore presented as a prospective guide based on the known reactivity of its functional groups and by analogy to similar heterocyclic compounds. These protocols are intended to serve as a foundational framework for exploratory research.

Introduction

This compound is a heterocyclic compound featuring a carboxylic acid group, a bromine atom, and an oxazole ring. While its applications in materials science are not yet established, its molecular architecture suggests potential utility in several areas, including polymer synthesis and the construction of metal-organic frameworks (MOFs). The carboxylic acid moiety can serve as a point of polymerization or as a coordinating group for metal ions. The bromine atom offers a site for further functionalization through various cross-coupling reactions, enabling the tuning of material properties. The oxazole ring itself can impart specific thermal, electronic, and coordination properties to a resulting material.

Hypothetical Application 1: this compound as a Monomer for Novel Polyamides

The bifunctional nature of this compound (after conversion of the bromo- group to an amino- group, for example) could allow its use as a monomer in the synthesis of novel polyamides. The resulting polymers, incorporating the oxazole ring into the backbone, could exhibit unique thermal stability and solubility characteristics.

Experimental Protocol: Two-Step Synthesis of a Novel Polyamide

Step 1: Synthesis of 5-Aminooxazole-4-carboxylic Acid

This initial step is a hypothetical conversion of the bromo- group to an amino- group, which would be necessary to create a monomer suitable for polyamide synthesis. A possible route is via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 2 M

  • Diethyl ether

  • Sodium sulfate, anhydrous

Procedure:

  • In a nitrogen-filled glovebox, combine this compound (1 equivalent), benzophenone imine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) in a Schlenk flask.

  • Add anhydrous toluene to the flask and stir the mixture at 100 °C for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with 2 M HCl.

  • Stir the mixture vigorously for 2 hours to hydrolyze the imine.

  • Extract the aqueous layer with diethyl ether.

  • Neutralize the aqueous layer with a suitable base and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-aminooxazole-4-carboxylic acid.

  • Purify the product by column chromatography.

Step 2: Polyamide Synthesis via Direct Polycondensation

Materials:

  • 5-Aminooxazole-4-carboxylic acid (from Step 1)

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride

  • Methanol

Procedure:

  • Dissolve 5-aminooxazole-4-carboxylic acid (1 equivalent) and lithium chloride (5 wt%) in anhydrous DMAc in a flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C.

  • Add terephthaloyl chloride (1 equivalent) portion-wise to the stirred solution.

  • Add anhydrous pyridine (2 equivalents) to the mixture.

  • Allow the reaction to proceed at 0 °C for 2 hours and then at room temperature for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 80 °C.

Logical Workflow for Polyamide Synthesis

G start This compound step1 Buchwald-Hartwig Amination (Conversion to 5-Aminooxazole-4-carboxylic acid) start->step1 monomer Purified 5-Aminooxazole-4-carboxylic acid Monomer step1->monomer step2 Polycondensation with Diamine/Diacid Chloride (e.g., Terephthaloyl chloride) monomer->step2 polymer Novel Polyamide step2->polymer characterization Material Characterization (FTIR, NMR, TGA, DSC) polymer->characterization

Caption: Hypothetical workflow for the synthesis of a novel polyamide.

Hypothetical Application 2: this compound as an Organic Linker for Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound can coordinate to metal ions to form MOFs. The presence of the oxazole ring and the bromine atom in the linker could lead to MOFs with interesting topologies and potential for post-synthetic modification at the bromine site.

Experimental Protocol: Solvothermal Synthesis of a MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 10 mL of DMF.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 0.5 °C/min.

  • Colorless crystals suitable for X-ray diffraction may form.

  • Collect the crystals by decantation and wash them with fresh DMF and then with ethanol.

  • Activate the MOF by solvent exchange with a volatile solvent (e.g., chloroform) followed by heating under vacuum to remove the guest molecules from the pores.

Characterization Data (Hypothetical)
ParameterHypothetical Value/Observation
Crystal SystemOrthorhombic
Space GroupPnma
BET Surface Area850 m²/g
Pore Volume0.45 cm³/g
Thermal Stability (TGA)Stable up to 350 °C in N₂
Key IR Peaks (cm⁻¹)~1610 (asymmetric COO⁻), ~1400 (symmetric COO⁻), ~1550 (C=N stretch)

Experimental Workflow for MOF Synthesis and Characterization

G cluster_synthesis Solvothermal Synthesis linker This compound synthesis_step Heating at 120°C for 48h linker->synthesis_step metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->synthesis_step solvent Solvent (e.g., DMF) solvent->synthesis_step crystallization Crystallization synthesis_step->crystallization activation Solvent Exchange & Vacuum Drying crystallization->activation mof Porous MOF Material activation->mof characterization Characterization (PXRD, TGA, BET) mof->characterization

Caption: Workflow for the hypothetical synthesis of a MOF.

Conclusion

While there is a current lack of published research on the applications of this compound in materials science, its chemical structure holds promise for the development of new polymers and metal-organic frameworks. The protocols and workflows presented here are intended to provide a starting point for researchers interested in exploring the potential of this compound in creating novel materials. Further research is necessary to synthesize and characterize these hypothetical materials and to evaluate their properties for various applications.

Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 5-Bromooxazole-4-carboxylic acid in various matrices. The methodologies described are based on established analytical techniques for similar halogenated and heterocyclic carboxylic acids. It is important to note that these protocols serve as a starting point and will require optimization and validation for specific sample types and analytical instrumentation.

Overview of Analytical Techniques

The quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The primary recommended techniques are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis, particularly for process monitoring and quality control where concentration levels are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for bioanalytical studies, impurity profiling, and trace-level quantification.

  • UV-Vis Spectrophotometry: A simple and rapid method that can be used for preliminary quantification or in situations where a high degree of specificity is not required.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated protocol for a similar brominated heterocyclic compound and is expected to provide good performance for the analysis of this compound.[1]

Experimental Protocol

2.1.1. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

2.1.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., Promosil, 5 µm, 4.6 x 250 mm)[1]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileC: Methanol
Gradient 0-2 min: 95% A, 5% B2-10 min: Linear gradient to 10% A, 90% B10-12 min: Hold at 10% A, 90% B12-13 min: Linear gradient to 95% A, 5% B13-15 min: Hold at 95% A, 5% B
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Detection Wavelength Carboxylic acids typically absorb below 250 nm.[2] A wavelength of 235 nm is suggested as a starting point, based on a similar brominated oxadiazole derivative.[1] A full UV scan should be performed to determine the absorption maximum.
Injection Volume 10 µL

2.1.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: The sample preparation will be matrix-dependent. For drug substance, dissolve a known amount in the mobile phase. For formulated products, an extraction step may be necessary. For biological matrices, a protein precipitation followed by solid-phase extraction (SPE) is recommended.

2.1.4. Method Validation Parameters (Exemplary)

The following table presents typical validation parameters that should be established for this method, based on data for a similar compound.[1]

ParameterExpected Range/Value
Linearity (µg/mL) 10 - 100[1]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%[1]
Precision (% RSD) < 2%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (Serial Dilution) Stock->Working Autosampler Autosampler (10 µL injection) Working->Autosampler Sample Sample Preparation (Extraction/Dilution) Sample->Autosampler Column C18 Column (40°C) Autosampler->Column Detector PDA/UV Detector (235 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For low-level quantification, an LC-MS/MS method is recommended. Carboxylic acids can be challenging to analyze by reversed-phase LC-MS due to poor retention and ionization.[3][4] Derivatization is often employed to enhance performance.[3][5] This protocol outlines a general approach that can be optimized.

Experimental Protocol

3.1.1. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

3.1.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient To be optimized for analyte retention and separation
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 - 5 µL

3.1.3. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode is generally preferred for carboxylic acids.[4]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ for this compound (m/z to be calculated)
Product Ions (Q3) To be determined by infusion of a standard solution and performing a product ion scan.
Source Parameters To be optimized (e.g., capillary voltage, source temperature, gas flows).

3.1.4. Sample Preparation with Derivatization (Optional but Recommended)

Derivatization can improve chromatographic retention and ionization efficiency.[3][5] 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent for carboxylic acids.[3][5]

  • To 50 µL of sample or standard, add 25 µL of 200 mM 3-NPH and 25 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) containing 6% pyridine.

  • Incubate the mixture at 40°C for 30 minutes.

  • Dilute the reaction mixture with the initial mobile phase before injection.

3.1.5. Method Validation Parameters (Exemplary)

The following table provides expected validation parameters for a sensitive LC-MS/MS method.[6]

ParameterExpected Range/Value
Linearity 0.1 ng/mL - 10 µg/mL[6]
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 90 - 105%[6]
Precision (% RSD) < 15%
Limit of Quantification (LOQ) As low as 0.01 ng/mL[6]

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample/Standard Derivatization Derivatization (e.g., 3-NPH) Sample->Derivatization Injection UHPLC Injection Derivatization->Injection Separation C18 Separation Injection->Separation Ionization ESI Source (Negative Mode) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Concentration Concentration Calculation Calibration->Concentration

LC-MS/MS workflow for this compound.

UV-Vis Spectrophotometry

This technique can be used for a rapid estimation of the concentration of this compound in pure solutions. However, it is non-specific and susceptible to interference from other UV-absorbing compounds.

Experimental Protocol
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Use a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Procedure:

    • Record a baseline spectrum with the solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). The λmax for carboxylic acids is typically around 210 nm, but can be shifted by the presence of the oxazole ring and bromine substituent.[2][7]

    • Construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Logical Relationship for UV-Vis Quantification

UVVis_Logic cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Standards Known Concentrations Absorbance Measure Absorbance at λmax Standards->Absorbance Calibration Generate Calibration Curve (Beer-Lambert Law) Absorbance->Calibration Concentration Determine Unknown Concentration Calibration->Concentration Sample_Abs Measure Sample Absorbance Sample_Abs->Concentration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromooxazole-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and common strategy involves a multi-step synthesis starting from diethyl malonate. The key steps typically include:

  • Nitrosation of diethyl malonate followed by reduction to form diethyl aminomalonate hydrochloride.

  • Acylation of diethyl aminomalonate with an appropriate C2 synthon (e.g., glycolic acid derivative) to form an acylated intermediate.

  • Cyclization and dehydration of the intermediate to form the ethyl oxazole-4-carboxylate ring.

  • Bromination of the oxazole ring at the 5-position to yield ethyl 5-bromooxazole-4-carboxylate.

  • Hydrolysis of the ester to the final this compound.

Q2: I am observing significant decarboxylation of my final product. How can I minimize this?

A2: 5-Hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable and prone to decarboxylation[1]. While your target is a 5-bromo derivative, the oxazole-4-carboxylic acid moiety can still be susceptible to instability, especially under harsh temperature or pH conditions. To minimize decarboxylation, consider the following:

  • Use mild conditions for the final hydrolysis step (e.g., lithium hydroxide at low temperatures).

  • Avoid strong acids and high temperatures during workup and purification.

  • Purify the final product quickly and store it at a low temperature.

Q3: What are the main challenges in the bromination step of the oxazole ring?

A3: The main challenges in the bromination of an oxazole-4-carboxylate include controlling the regioselectivity and preventing over-bromination. The electron-donating nature of the ring oxygen directs bromination to the C5 and C2 positions. The presence of the carboxylate group at C4 may influence the reactivity. A common issue is obtaining a mixture of mono- and di-brominated products, or isomers if the C2 position is also reactive. Careful control of stoichiometry and reaction temperature is crucial.

Q4: Are there any known stability issues with oxazole intermediates?

A4: Yes, 5-hydroxyoxazole-4-carboxy derivatives are known to be unstable and can undergo hydrolytic ring-opening and decarboxylation[1]. While the 5-bromo derivative is expected to be more stable than the 5-hydroxy analog, it is still advisable to handle intermediates and the final product with care, avoiding prolonged exposure to strong acids, bases, or high temperatures.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Diethyl Aminomalonate Hydrochloride
Symptom Possible Cause Suggested Solution
Incomplete reaction during nitrosation of diethyl malonate.Insufficient acidification or inadequate sodium nitrite addition.Ensure slow, portion-wise addition of sodium nitrite solution to a well-chilled acidic solution of diethyl malonate[2]. Monitor the reaction by TLC.
Low yield after reduction of diethyl isonitrosomalonate.Inefficient hydrogenation catalyst or conditions.Use a fresh, active catalyst such as Palladium on charcoal (Pd/C)[3][4]. Ensure the system is properly purged with hydrogen and that there is adequate agitation.
Loss of product during workup and isolation.The product, diethyl aminomalonate, is somewhat water-soluble.During the aqueous workup, saturate the aqueous layer with sodium chloride to reduce the solubility of the product. Extract with a suitable organic solvent multiple times[3].
Incomplete precipitation of the hydrochloride salt.Insufficient or wet hydrogen chloride gas/solution.Use dry hydrogen chloride gas or a saturated solution of HCl in a dry solvent like ether or ethanol to precipitate the hydrochloride salt. Ensure all glassware is dry[2][3].
Problem 2: Low Yield During Oxazole Ring Formation
Symptom Possible Cause Suggested Solution
Incomplete cyclization of the acylated aminomalonate intermediate.Inefficient dehydrating agent or insufficient reaction temperature.A common method for oxazole synthesis is the Robinson-Gabriel synthesis which uses a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. Ensure the chosen reagent is active and used in the correct stoichiometry. The reaction may require heating.
Formation of side products.The intermediate may undergo side reactions if the reaction conditions are too harsh.Optimize the reaction temperature and time. Consider using milder cyclization reagents.
Degradation of the oxazole ring.Oxazole rings can be sensitive to strong acids.If using strong acids for cyclization, carefully control the reaction time and temperature. Neutralize the reaction mixture promptly upon completion.
Problem 3: Poor Regioselectivity and Low Yield in Bromination Step
Symptom Possible Cause Suggested Solution
Formation of multiple brominated products (di-bromo, isomers).The brominating agent is too reactive or used in excess.Use a milder brominating agent such as N-Bromosuccinimide (NBS). Carefully control the stoichiometry of the brominating agent (start with 1.0 equivalent).
No reaction or very slow reaction.Insufficient activation of the brominating agent or low reaction temperature.If using NBS, a radical initiator like AIBN or UV light might be necessary. Alternatively, for electrophilic bromination, a Lewis acid catalyst could be employed, though this may be complex with the substrate. A direct lithiation followed by reaction with an electrophilic bromine source is another possibility, analogous to the synthesis of bromo-thiazoles[5].
Low yield of the desired 5-bromo isomer.The reaction conditions favor bromination at other positions.The regioselectivity can be solvent-dependent. Screen different solvents to find the optimal conditions for 5-position bromination.
Problem 4: Low Yield or Decomposition during Final Ester Hydrolysis
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis of the ethyl ester.Reaction time is too short, or the base concentration is too low.Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, increase the reaction time or the amount of base slightly.
Decomposition of the product.The product is unstable under the hydrolysis conditions (e.g., high pH, high temperature).Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C to room temperature is often effective and less harsh than NaOH or KOH[1].
Difficulty in isolating the final product after acidification.The carboxylic acid may have some solubility in water.After acidifying the reaction mixture to precipitate the product, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is adapted from established procedures for the synthesis of diethyl aminomalonate hydrochloride[2][3][4].

  • Nitrosation: Dissolve diethyl malonate in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir for several hours at room temperature after the addition is complete.

  • Workup: Extract the resulting diethyl isonitrosomalonate with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Reduction: Dissolve the crude diethyl isonitrosomalonate in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on charcoal (Pd/C). Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at room temperature until the uptake of hydrogen ceases.

  • Isolation of Hydrochloride Salt: Filter the reaction mixture through Celite to remove the catalyst. Cool the filtrate in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in dry ether, to precipitate diethyl aminomalonate hydrochloride. Collect the white precipitate by filtration, wash with cold dry ether, and dry under vacuum.

Protocol 2: General Procedure for Bromination of an Oxazole Ring

This is a general procedure that may require optimization for the specific substrate.

  • Dissolve the ethyl oxazole-4-carboxylate in a suitable dry solvent (e.g., carbon tetrachloride, acetonitrile, or DMF) in a round-bottom flask protected from light.

  • Add 1.0 equivalent of N-Bromosuccinimide (NBS).

  • If necessary, add a catalytic amount of a radical initiator such as AIBN.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 5-bromooxazole-4-carboxylate.

Protocol 3: Hydrolysis of Ethyl 5-Bromooxazole-4-carboxylate

This protocol uses mild conditions to minimize product degradation.

  • Dissolve the ethyl 5-bromooxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 to 1.5 equivalents of lithium hydroxide (LiOH) monohydrate.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Wash the aqueous solution with a non-polar organic solvent like hexane or ether to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold 1 M HCl until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Bromination Conditions

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield of 5-Bromo Isomer (%)
1NBS (1.0 eq)CCl₄804Optimize
2NBS (1.0 eq)CH₃CN806Optimize
3Br₂ (1.0 eq)CH₂Cl₂02Optimize
4LDA, then CBr₄THF-783Optimize

Note: The yields are placeholders and need to be determined experimentally.

Visualizations

Synthesis_Pathway A Diethyl Malonate B Diethyl Aminomalonate Hydrochloride A->B 1. NaNO₂, H⁺ 2. H₂, Pd/C 3. HCl C Acylated Intermediate B->C Glycolic Acid Derivative, Coupling Agent D Ethyl Oxazole-4-carboxylate C->D Cyclization/ Dehydration E Ethyl 5-Bromooxazole- 4-carboxylate D->E Bromination (e.g., NBS) F 5-Bromooxazole-4-carboxylic Acid E->F Hydrolysis (e.g., LiOH) Troubleshooting_Workflow start Low Overall Yield step1 Analyze Yield of Each Step start->step1 q1 Is Diethyl Aminomalonate Yield Low? step1->q1 sol1 Troubleshoot Step 1: - Check Reagent Purity - Optimize Reduction - Improve Isolation q1->sol1 Yes q2 Is Oxazole Formation Yield Low? q1->q2 No sol1->q2 sol2 Troubleshoot Step 2: - Screen Dehydrating Agents - Optimize Temperature - Check for Degradation q2->sol2 Yes q3 Is Bromination Yield Low? q2->q3 No sol2->q3 sol3 Troubleshoot Step 3: - Vary Brominating Agent - Control Stoichiometry - Screen Solvents q3->sol3 Yes q4 Is Hydrolysis Yield Low? q3->q4 No sol3->q4 sol4 Troubleshoot Step 4: - Use Milder Conditions - Optimize Reaction Time - Ensure Complete Precipitation q4->sol4 Yes end Yield Improved q4->end No sol4->end

References

Technical Support Center: 5-Bromooxazole-4-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromooxazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

1. Recrystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is supersaturated.- Add a small amount of a more polar co-solvent. - Ensure the initial dissolution is in the minimum amount of hot solvent. - Try a different solvent system (e.g., ethanol/water, acetone/hexane).[1] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal.
Low recovery of purified product. - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used for dissolution. - Premature crystallization occurred during hot filtration.- Choose a solvent in which the compound has high solubility when hot and low solubility when cold. - Use the minimum amount of hot solvent to fully dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystallization.
Product purity does not improve significantly. - The chosen solvent does not effectively differentiate between the product and the impurities (i.e., both are either too soluble or too insoluble). - Impurities are co-crystallizing with the product.- Select a solvent system where the impurity is either very soluble or insoluble, while the product has the desired temperature-dependent solubility. - Consider a pre-purification step like an acid-base extraction to remove impurities with different acidic/basic properties.

2. Column Chromatography Issues

Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or bands are very broad on the silica gel column. Carboxylic acids can interact strongly with the acidic silica gel, leading to poor separation.[2]- Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to keep the carboxylic acid protonated and reduce its interaction with the silica.[2] - Alternatively, for certain separations, a small amount of a base like triethylamine can be used to deprotonate the acid and move it along the column as a salt.[3]
Poor separation from impurities. The eluent system does not have the optimal polarity to resolve the compound from impurities.- Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find the optimal eluent for separation. - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4]
Compound appears to be degrading on the column. Some oxazole derivatives can be sensitive to the acidic nature of silica gel.[5]- Consider using a less acidic stationary phase, such as neutral alumina. - Minimize the time the compound spends on the column by running it as quickly as possible without sacrificing resolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for recrystallizing this compound?

A1: Based on the general principles for aromatic carboxylic acids, good starting points for solvent selection include mixed solvent systems like aqueous ethanol or acetone/hexane.[1][6] The ideal solvent will dissolve the compound when hot but lead to precipitation upon cooling.

Q2: How can I remove baseline impurities before attempting recrystallization or chromatography?

A2: An acid-base extraction can be an effective initial purification step. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute aqueous base (e.g., sodium bicarbonate solution).[3] Your carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.

Q3: What TLC visualization techniques are suitable for this compound?

A3: this compound should be visible under UV light (254 nm) due to the aromatic oxazole ring. Additionally, you can use general stains for acidic compounds, such as bromocresol green, which will show a yellow spot on a blue background.

Q4: My purified compound shows signs of instability. How can I handle and store it properly?

A4: Given that some related oxazole compounds can be unstable, it is advisable to store the purified this compound in a cool, dark, and dry place.[5] If possible, store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Quantitative Data Summary

CompoundPurification MethodEluent/Solvent SystemPurity/YieldReference
1-Amino-4-bromo-anthraquinone derivativeColumn Chromatography (Silica Gel)Dichloromethane: Cyclohexane (30 – 50 %)99.2% Purity (HPLC-UV)[4]
3-Bromo-4-phenylisothiazole-5-carboxylic AcidSynthesis followed by extractiontert-Butyl methyl ether99% Yield[7]
3-Bromoisothiazole-5-carboxylic AcidSynthesis followed by extractiontert-Butyl methyl ether95% Yield[8]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

  • Eluent Selection: Using TLC, identify a solvent system that provides a good separation of the target compound from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4. For acidic compounds, consider adding 0.1-1% acetic acid to the eluent.[2]

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Select Eluent (TLC Analysis) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute & Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for purification by column chromatography.

Acid_Base_Extraction_Logic cluster_layers Layer Separation start Crude Product in Organic Solvent wash Wash with Aqueous Base (e.g., NaHCO3) start->wash organic_layer Organic Layer (Neutral/Basic Impurities) wash->organic_layer Separates into aqueous_layer Aqueous Layer (Product as Salt) wash->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate

Caption: Logical flow for purification via acid-base extraction.

References

Technical Support Center: Synthesis of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-bromooxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and logical synthetic pathway involves a three-step process:

  • Cyclization: Formation of an oxazole-4-carboxylic acid ester, typically ethyl oxazole-4-carboxylate, from an appropriate acyclic precursor.

  • Bromination: Electrophilic bromination of the oxazole ring at the C5 position to yield ethyl 5-bromooxazole-4-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.

Q2: My overall yield is consistently low. What are the most critical steps affecting the yield?

Low yields can arise at any stage. The bromination and hydrolysis steps are particularly sensitive. In the bromination step, side reactions such as addition or ring-opening can occur. During hydrolysis, the oxazole ring can be unstable under harsh basic or acidic conditions, leading to decomposition.

Q3: I am observing multiple spots on my TLC after bromination. What could these be?

Besides the desired ethyl 5-bromooxazole-4-carboxylate, you may be observing:

  • Unreacted starting material (ethyl oxazole-4-carboxylate).

  • Dibrominated or other polybrominated species.

  • Isomeric products, such as 2-bromooxazole derivatives, although less likely if the C2 position is blocked.

  • Ring-opened byproducts, which can result from the instability of the oxazole ring during bromination, especially in the presence of nucleophilic solvents.[1]

Q4: The final product, this compound, seems to be unstable. How should I handle and store it?

Oxazole-4-carboxylic acids can be susceptible to decarboxylation upon heating. It is advisable to store the final product at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon). Avoid prolonged exposure to high temperatures and moisture.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction During Bromination
Possible Cause Troubleshooting Steps
Inactive Brominating Agent Use a fresh bottle of the brominating agent (e.g., NBS, Br₂). Ensure it has been stored correctly.
Inappropriate Solvent Avoid nucleophilic solvents like methanol, which can participate in addition or ring-opening reactions.[1] Dichloromethane (DCM) or chloroform are generally better choices.
Incorrect Temperature Bromination is an exothermic reaction. Maintain the recommended temperature (often 0°C to room temperature) to minimize side reactions.
Insufficient Reaction Time Monitor the reaction by TLC. If the starting material is still present after the recommended time, consider extending the reaction duration.
Problem 2: Formation of Significant Byproducts During Hydrolysis
Possible Cause Troubleshooting Steps
Harsh Reaction Conditions The oxazole ring can be sensitive to strong bases and high temperatures. Use milder conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.
Decarboxylation If the reaction is heated, decarboxylation of the product can occur. Maintain a low temperature throughout the hydrolysis and work-up.
Incomplete Hydrolysis If starting ester is still present, consider slightly increasing the reaction time or the amount of base. However, be mindful of potential degradation of the product with prolonged exposure to basic conditions.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Product Instability on Silica Gel Some oxazole derivatives can decompose on silica gel.[2] If you observe streaking or new spots on the TLC after column chromatography, consider alternative purification methods such as recrystallization or preparative HPLC.
Co-eluting Impurities If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina).
Acidic Impurities If the product is contaminated with acidic byproducts, a simple work-up with a mild base wash (e.g., saturated sodium bicarbonate solution) can help, followed by re-acidification to precipitate the desired carboxylic acid.

Data Presentation

Table 1: Hypothetical Yields and Common Byproducts in the Synthesis of this compound

Note: The following data is illustrative and based on typical outcomes for similar heterocyclic syntheses. Actual results may vary.

Step Reaction Typical Yield (%) Common Side Products
1. CyclizationFormation of ethyl oxazole-4-carboxylate70-85Incomplete cyclization products, starting materials
2. BrominationEthyl oxazole-4-carboxylate to ethyl 5-bromooxazole-4-carboxylate50-70Dibrominated oxazole, unreacted starting material, ring-opened products
3. HydrolysisEthyl 5-bromooxazole-4-carboxylate to this compound60-80Decarboxylated product (5-bromooxazole), unreacted ester, ring-opened products

Experimental Protocols

Key Experiment 1: Bromination of Ethyl Oxazole-4-carboxylate

Objective: To synthesize ethyl 5-bromooxazole-4-carboxylate.

Materials:

  • Ethyl oxazole-4-carboxylate

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve ethyl oxazole-4-carboxylate (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Key Experiment 2: Hydrolysis of Ethyl 5-Bromooxazole-4-carboxylate

Objective: To synthesize this compound.

Materials:

  • Ethyl 5-bromooxazole-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve ethyl 5-bromooxazole-4-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Mandatory Visualizations

experimental_workflow start Start: Ethyl Oxazole-4-carboxylate bromination Bromination (NBS, DCM, 0°C to RT) start->bromination workup1 Aqueous Workup (Na2S2O3, NaHCO3) bromination->workup1 purification1 Column Chromatography workup1->purification1 intermediate Ethyl 5-Bromooxazole-4-carboxylate purification1->intermediate hydrolysis Hydrolysis (LiOH, THF/H2O, RT) intermediate->hydrolysis workup2 Acidification (1M HCl) hydrolysis->workup2 purification2 Filtration / Extraction workup2->purification2 product Final Product: This compound purification2->product troubleshooting_logic start Low Yield in Bromination? cause1 Check Brominating Agent Activity start->cause1 Yes cause2 Is the Solvent Nucleophilic? start->cause2 No solution1 Use Fresh Reagent cause1->solution1 cause3 Was Temperature Controlled? cause2->cause3 No solution2 Switch to Non-nucleophilic Solvent (e.g., DCM) cause2->solution2 Yes cause3->solution2 no_change No, use DCM/CHCl3

References

Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 5-Bromooxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to moisture, high temperatures, and light should be minimized to prevent potential degradation. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related oxazole and carboxylic acid compounds, several potential degradation routes can be anticipated:

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can be susceptible to loss of carbon dioxide (CO2), especially when heated.[2] This would result in the formation of 5-bromooxazole.

  • Hydrolytic Ring Opening: In the presence of strong acids or bases, or even prolonged exposure to moisture, the oxazole ring may undergo hydrolysis, leading to ring cleavage and the formation of acyclic degradation products.[3][4]

  • Photodegradation: Exposure to UV light can induce photochemical reactions in heterocyclic compounds, potentially leading to decomposition.

  • Oxidation: The oxazole ring can be susceptible to oxidation, which may lead to ring cleavage.[5]

Q3: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong bases, and strong acids, as they may promote the degradation of the compound.[6][7]

Q4: What are the typical signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). A decrease in the purity of the material over time, as determined by analytical methods, is a clear indicator of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color of the solid material (e.g., from off-white to yellow/brown). Oxidation or exposure to light.Store the compound in a dark, airtight container, preferably under an inert atmosphere. Minimize exposure to ambient light during handling.
Decreased purity observed by HPLC/LC-MS analysis over time. Instability under current storage conditions (temperature, humidity).Ensure storage in a cool, dry environment. For long-term storage, use a desiccator and consider refrigeration.
Inconsistent results in reactions using this compound. Degradation of the starting material.Use a fresh batch of the compound or re-purify the existing stock. Confirm the purity of the material before use.
Formation of a new, major impurity peak in chromatograms. Possible decarboxylation or hydrolysis.Analyze the impurity by mass spectrometry to identify its structure. Adjust reaction or storage conditions to minimize its formation (e.g., lower temperature, anhydrous conditions).

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • LC-MS system for impurity identification

  • Forced degradation chambers (temperature/humidity controlled)

  • pH buffers

  • Solvents for sample preparation (e.g., acetonitrile, water)

2. Procedure:

  • Initial Analysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Analyze the initial sample by HPLC/UPLC to determine the initial purity and establish the chromatographic profile. This will serve as the time-zero reference.

  • Stress Conditions:

    • Thermal Stress: Store solid samples of the compound at elevated temperatures (e.g., 40°C, 60°C) and analyze at predetermined time points (e.g., 1, 2, 4 weeks).

    • Hydrolytic Stress: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions. Store at room temperature and elevated temperatures, and analyze at various time intervals.

    • Oxidative Stress: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation over time.

    • Photostability: Expose a thin layer of the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) and analyze for degradation.

  • Analysis:

    • At each time point, analyze the stressed samples by HPLC/UPLC.

    • Calculate the percentage of remaining this compound and the percentage of each degradation product.

    • Use LC-MS to identify the mass of the major degradation products to propose their structures.

3. Data Interpretation:

  • Compile the data into tables to compare the degradation rates under different conditions.

  • Identify the conditions under which the compound is least stable.

  • Propose potential degradation pathways based on the identified impurities.

Visualizations

DegradationPathways main This compound decarboxylated 5-Bromooxazole main->decarboxylated Heat (Δ) hydrolyzed Ring-Opened Products main->hydrolyzed H₂O / H⁺ or OH⁻ oxidized Oxidized Products main->oxidized [O]

Caption: Potential degradation pathways of this compound.

StabilityTestingWorkflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome start Initial Sample Analysis (T=0) thermal Thermal start->thermal hydrolytic Hydrolytic start->hydrolytic oxidative Oxidative start->oxidative photo Photolytic start->photo hplc HPLC/UPLC Analysis thermal->hplc hydrolytic->hplc oxidative->hplc photo->hplc lcms LC-MS for Impurity ID hplc->lcms report Stability Report lcms->report

Caption: Workflow for assessing the stability of a chemical compound.

References

Overcoming challenges in scaling up 5-Bromooxazole-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 5-Bromooxazole-4-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a direct, optimized large-scale synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be approached through several plausible routes based on established oxazole formation methodologies. Key strategies include:

  • Cyclization and Bromination: A common approach involves the initial formation of an oxazole-4-carboxylic acid or its ester derivative, followed by electrophilic bromination at the C5 position.

  • Construction from Brominated Precursors: An alternative is to build the oxazole ring from starting materials that already contain the bromine atom. This could involve the cyclization of a β,β-dibrominated secondary enamide, which can be catalyzed by Cu(I) to form 5-bromooxazoles.[1]

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Scaling up the production of this compound presents several potential challenges, including:

  • Low Yields: Competing side reactions and incomplete conversions can lead to lower than expected yields.

  • Impurity Profile: The formation of regioisomers, over-brominated products, or starting material residues can complicate purification.

  • Purification Difficulties: The polar nature of the carboxylic acid can make extraction and crystallization challenging.

  • Product Instability: Oxazole-4-carboxylic acids, particularly with certain substituents, can be prone to decarboxylation or hydrolytic ring-opening under harsh conditions.[2][3]

  • Safety Concerns: The use of hazardous reagents like bromine requires strict safety protocols, especially at a larger scale.

Q3: How can I improve the yield of the bromination step?

A3: Optimizing the bromination step is crucial for a successful synthesis. Consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can help minimize the formation of over-brominated byproducts.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic solvents are commonly used.

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is critical to prevent side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. The choice of solvent system is critical and may require some experimentation. A mixture of acetonitrile and water has been used for recrystallizing similar oxazole derivatives.[4]

  • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography can be employed. A mobile phase with a polar solvent mixture will likely be required.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and subsequent acidification to precipitate the pure product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reagents- Incorrect reaction temperature- Presence of moisture in sensitive reactions- Verify the quality and activity of starting materials and reagents.- Optimize the reaction temperature; some cyclization reactions require heating.- Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere if moisture-sensitive reagents are used.
Formation of Multiple Products (Impure Reaction Mixture) - Non-selective bromination (formation of isomers or poly-brominated species)- Side reactions due to incorrect stoichiometry or temperature- Use a more selective brominating agent like NBS.- Carefully control the stoichiometry of the brominating agent.- Optimize the reaction temperature and time to favor the desired product.
Product Decarboxylation - High reaction temperatures- Presence of strong acids or bases in workup- If possible, perform the final steps of the synthesis and purification at lower temperatures. Copper-catalyzed protodecarboxylation can occur at elevated temperatures.[5]- Use milder acidic or basic conditions during workup and purification.
Difficulty in Isolating the Product - High solubility of the product in the reaction solvent or workup solvents- Formation of an oil instead of a solid- After quenching the reaction, consider adjusting the pH to precipitate the carboxylic acid.- If the product is highly polar, extraction with a suitable organic solvent may be necessary. Efficient recovery of polar carboxylic acids can sometimes be challenging.[6]- For oily products, try triturating with a non-polar solvent to induce solidification or attempt purification via chromatography.
Inconsistent Yields on Scale-Up - Poor heat and mass transfer in larger reaction vessels- Changes in reaction kinetics at a larger scale- Ensure efficient stirring and temperature control in the larger reactor.- Consider a gradual scale-up to identify and address any process-dependent issues.- Re-optimize reaction parameters at the larger scale.

Experimental Protocols

General Protocol for Bromination of an Oxazole-4-Carboxylic Acid Derivative

This is a generalized procedure and may require optimization for your specific substrate.

  • Dissolution: Dissolve the oxazole-4-carboxylic acid starting material in a suitable anhydrous solvent (e.g., glacial acetic acid, THF, or DMF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.[7]

  • Reagent Addition: At a controlled temperature (e.g., 90°C, but this needs to be optimized), slowly add a solution of the brominating agent (e.g., bromine in glacial acetic acid or N-Bromosuccinimide portion-wise).[7]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.[7]

  • Isolation: The solid product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.[7] If the product remains in solution, extract with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.

Visualizations

Experimental Workflow for Synthesis and Purification

Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Oxazole-4-carboxylic acid Precursor dissolution Dissolution in Anhydrous Solvent start->dissolution bromination Addition of Brominating Agent (e.g., NBS or Br2) dissolution->bromination monitoring Reaction Monitoring (TLC/HPLC) bromination->monitoring quenching Quenching in Ice Water monitoring->quenching filtration Filtration quenching->filtration if precipitate forms extraction Extraction quenching->extraction if soluble recrystallization Recrystallization filtration->recrystallization chromatography Column Chromatography filtration->chromatography extraction->recrystallization extraction->chromatography final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Flowchart for Low Yield cluster_reaction_issues Reaction Optimization cluster_impurity_issues Impurity Analysis cluster_isolation_issues Isolation & Purification Optimization start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_impurities Are there significant byproducts? check_reaction->check_impurities Yes incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn No check_isolation Was product lost during workup/purification? check_impurities->check_isolation No byproducts Significant Byproducts check_impurities->byproducts Yes isolation_loss Product Loss During Isolation check_isolation->isolation_loss Yes optimize_time Increase reaction time incomplete_rxn->optimize_time optimize_temp Increase temperature incomplete_rxn->optimize_temp check_reagents Check reagent quality incomplete_rxn->check_reagents optimize_stoichiometry Adjust stoichiometry byproducts->optimize_stoichiometry optimize_temp2 Lower reaction temperature byproducts->optimize_temp2 change_reagent Use milder/more selective reagents byproducts->change_reagent optimize_extraction Optimize extraction solvent/pH isolation_loss->optimize_extraction optimize_cryst Optimize recrystallization solvent isolation_loss->optimize_cryst

Caption: A logical flowchart to troubleshoot and address common causes of low product yield.

References

Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromooxazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during esterification, amidation, and Suzuki coupling reactions.

General Information

Q1: What are the key properties of this compound?

This compound is a heterocyclic compound frequently used as a building block in medicinal chemistry and materials science. Its structure incorporates a reactive bromine atom and a carboxylic acid group, making it a versatile substrate for various chemical transformations.

Q2: What are the main stability concerns with this compound?

A primary concern is its potential for decarboxylation, especially at elevated temperatures.[1] Oxazole-4-carboxylic acids can be susceptible to losing carbon dioxide, which can lead to the formation of undesired byproducts. The thermal stability of the oxazole ring itself should also be considered, particularly under harsh reaction conditions.

Q3: What is the general solubility of this compound?

Troubleshooting Guide: Esterification

Esterification of this compound is a common transformation to protect the carboxylic acid or to create derivatives for further reactions. The Fischer-Speier esterification is a widely used method.[3]

Q4: My Fischer esterification of this compound is giving low yields. What are the possible causes and solutions?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5] Here are common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding slowly.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Equilibrium Limitation: The equilibrium may not favor the product.

    • Solution: Use a large excess of the alcohol, which also serves as the solvent.[4][6] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Insufficient Catalyst: The acid catalyst may be present in too low a concentration.

    • Solution: Increase the amount of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Hydrolysis of the Product: The ester product can be hydrolyzed back to the carboxylic acid if water is present.

    • Solution: Ensure anhydrous conditions and effectively remove the water produced during the reaction.[7]

Q5: I am observing side products in my esterification reaction. What are they and how can I avoid them?

A potential side product is the decarboxylated ester. This can occur if the reaction is run at excessively high temperatures.

  • Solution: Carefully control the reaction temperature and consider using milder esterification methods if decarboxylation is a significant issue.

Experimental Protocol: Fischer Esterification of this compound with Methanol

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of anhydrous methanol (e.g., 10-20 equivalents, which can also serve as the solvent).[6]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.[6]

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical Condition
Alcohol Methanol, Ethanol
Catalyst H₂SO₄, p-TsOH
Temperature Reflux
Reaction Time 2-10 hours[3]
Work-up Neutralization with base

Logical Workflow for Troubleshooting Fischer Esterification

Fischer_Esterification_Troubleshooting start Low Yield in Fischer Esterification check_completion Reaction Complete? (TLC) start->check_completion increase_time_temp Increase Reaction Time/Temp check_completion->increase_time_temp No check_equilibrium Equilibrium Issue? check_completion->check_equilibrium Yes increase_time_temp->check_completion add_excess_alcohol Use Large Excess of Alcohol check_equilibrium->add_excess_alcohol Yes remove_water Remove Water (Dean-Stark) check_equilibrium->remove_water Yes check_catalyst Sufficient Catalyst? check_equilibrium->check_catalyst No success Improved Yield add_excess_alcohol->success remove_water->success increase_catalyst Increase Acid Catalyst Amount check_catalyst->increase_catalyst No check_hydrolysis Product Hydrolysis? check_catalyst->check_hydrolysis Yes increase_catalyst->success ensure_anhydrous Ensure Anhydrous Conditions check_hydrolysis->ensure_anhydrous Yes check_hydrolysis->success No ensure_anhydrous->success

Caption: Troubleshooting workflow for low yields in Fischer esterification.

Troubleshooting Guide: Amidation

Amidation of this compound typically requires a coupling agent to activate the carboxylic acid for reaction with an amine.[8][9]

Q6: My amidation reaction is not proceeding or giving a low yield. What could be the problem?

Several factors can contribute to a failed or low-yielding amidation reaction:

  • Inactive Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine.

    • Solution: Use an appropriate coupling reagent such as HATU, HBTU, TBTU, DCC, or EDC.[8][9][10] The choice of coupling agent can be critical, with HATU often being effective for sterically hindered substrates.[8]

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may react slowly.

    • Solution: Increase the reaction temperature or use a more powerful coupling reagent like HATU.

  • Solubility Issues: The starting materials may not be fully dissolved in the reaction solvent.

    • Solution: Choose a solvent in which all reactants are soluble. DMF is a common choice for amidation reactions.

  • Incorrect Base: The reaction often requires a non-nucleophilic base to neutralize the acid formed and to facilitate the reaction.

    • Solution: Use a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

Q7: I am concerned about racemization of my chiral amine during the amidation. How can I minimize this?

Racemization can be a concern when using chiral amines.

  • Solution: The choice of coupling reagent and additives can influence the degree of racemization. Reagents like HATU are known to suppress racemization.[8] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can also help.

Experimental Protocol: Amidation of this compound with Benzylamine using HATU

  • Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for a few minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous lithium chloride solution to remove DMF, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

ParameterTypical Condition
Coupling Reagent HATU, HBTU, TBTU
Base DIPEA, TEA
Solvent DMF, THF
Temperature Room Temperature
Reaction Time 2-12 hours

Logical Workflow for Troubleshooting Amidation Reactions

Amidation_Troubleshooting start Low Yield in Amidation check_activation Carboxylic Acid Activated? start->check_activation use_coupling_reagent Use Coupling Reagent (e.g., HATU) check_activation->use_coupling_reagent No check_amine Amine Reactivity Issue? check_activation->check_amine Yes success Improved Yield use_coupling_reagent->success increase_temp_reagent Increase Temp / Use Stronger Reagent check_amine->increase_temp_reagent Yes check_solubility Solubility Issue? check_amine->check_solubility No increase_temp_reagent->success change_solvent Change Solvent (e.g., DMF) check_solubility->change_solvent Yes check_base Correct Base Used? check_solubility->check_base No change_solvent->success use_non_nucleophilic_base Use Non-nucleophilic Base (DIPEA) check_base->use_non_nucleophilic_base No check_base->success Yes use_non_nucleophilic_base->success

Caption: Troubleshooting workflow for low-yielding amidation reactions.

Troubleshooting Guide: Suzuki Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds by reacting the bromine atom of this compound (or its ester derivative) with a boronic acid or ester.[1][11]

Q8: My Suzuki coupling reaction is failing or giving a low yield. What are the common pitfalls?

Several factors can impact the success of a Suzuki coupling:

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned.

    • Solution: Use a fresh catalyst and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. The choice of palladium precursor and ligand is also crucial.[12][13]

  • Incorrect Base or Solvent: The base and solvent system is critical for the transmetalation step.

    • Solution: A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene, often with water) can be used.[13] The optimal combination may need to be screened for your specific substrates.

  • Poor Solubility: The starting materials may not be soluble in the chosen solvent system.

    • Solution: Screen different solvents or solvent mixtures to ensure all components are dissolved.

  • Side Reactions: Dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid are common side reactions.[13][14]

    • Solution: Optimize the reaction conditions, such as temperature and reaction time. Using a different palladium catalyst or ligand can sometimes suppress these side reactions.

Q9: Should I use the carboxylic acid directly or protect it as an ester for the Suzuki coupling?

The free carboxylic acid can potentially interfere with the basic conditions of the Suzuki coupling.

  • Recommendation: It is generally advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction if desired.[7]

Experimental Protocol: Suzuki Coupling of Methyl 5-Bromooxazole-4-carboxylate

  • To a reaction vessel, add methyl 5-bromooxazole-4-carboxylate (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).[12]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).[13]

  • Heat the reaction mixture to a temperature typically between 80-100 °C and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel, often using a mixture of hexane and ethyl acetate as the eluent.[15][16]

ParameterTypical Condition
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-100 °C
Reaction Time 2-24 hours

Logical Workflow for Troubleshooting Suzuki Coupling

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Catalyst Active? start->check_catalyst use_fresh_catalyst Use Fresh Catalyst / Inert Atmosphere check_catalyst->use_fresh_catalyst No check_conditions Optimal Base/Solvent? check_catalyst->check_conditions Yes success Improved Yield use_fresh_catalyst->success screen_conditions Screen Bases and Solvents check_conditions->screen_conditions No check_solubility Solubility Issue? check_conditions->check_solubility Yes screen_conditions->success change_solvent_system Change Solvent System check_solubility->change_solvent_system Yes check_side_reactions Side Reactions Observed? check_solubility->check_side_reactions No change_solvent_system->success optimize_conditions Optimize Temp/Time/Catalyst check_side_reactions->optimize_conditions Yes check_protection Carboxylic Acid Protected? check_side_reactions->check_protection No optimize_conditions->success protect_acid Protect as Ester check_protection->protect_acid No check_protection->success Yes protect_acid->success

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromooxazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized in a two-step process. The first step involves the formation of an oxazole-4-carboxylic acid ester, such as ethyl oxazole-4-carboxylate. This intermediate is then brominated at the 5-position, followed by hydrolysis of the ester to yield the final carboxylic acid. A common approach to forming the oxazole ring is through the condensation of an α-amino ketone or a related precursor. Bromination can be achieved using various brominating agents like N-Bromosuccinimide (NBS).

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: Potential byproducts can arise from several sources throughout the synthesis:

  • Incomplete Bromination: Unreacted starting material (oxazole-4-carboxylic acid or its ester) may remain if the bromination reaction does not go to completion.

  • Isomeric Impurities: Depending on the reaction conditions and the directing effects of substituents on the oxazole ring, bromination could potentially occur at other positions, leading to isomeric bromooxazole derivatives.

  • Over-bromination: Although less common for this specific position, harsh reaction conditions could potentially lead to the formation of di-brominated species.

  • Hydrolysis Byproducts: During the ester hydrolysis step, incomplete reaction will leave residual ester. Conversely, harsh hydrolysis conditions might lead to ring opening of the oxazole, especially if the molecule is unstable under strong acidic or basic conditions at elevated temperatures.

  • Starting Material Impurities: Impurities present in the initial reagents can be carried through the synthesis and appear as byproducts in the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any byproducts.

Q4: What are the recommended purification methods for this compound?

A4: Purification strategies will depend on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system will be required to achieve good separation between the product and byproducts.

  • Acid-Base Extraction: Since the final product is a carboxylic acid, it can be separated from neutral organic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then collected by filtration.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low yield of the final product Incomplete reaction in one or both steps.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure reagents are pure and dry. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time.
Product loss during workup or purification.Carefully perform extraction and washing steps to avoid loss of product into the wrong phase. Optimize recrystallization solvent and conditions to maximize recovery.
Presence of starting material in the final product Incomplete bromination.Increase the amount of brominating agent (e.g., NBS) slightly. Extend the reaction time for the bromination step. Ensure the reaction temperature is optimal for the bromination to proceed to completion.
Incomplete ester hydrolysis.Extend the hydrolysis reaction time or increase the concentration of the acid or base catalyst. Consider using a stronger acid or base if necessary, but be mindful of potential degradation.
Multiple spots on TLC, indicating several byproducts Non-specific bromination leading to isomers.Control the reaction temperature carefully during bromination; lower temperatures often favor selectivity. Consider using a different, more selective brominating agent.
Degradation of the product.The oxazole ring can be sensitive to harsh conditions. Avoid excessively high temperatures and strong acidic or basic conditions, especially during hydrolysis and workup.[1]
Difficulty in purifying the final product Byproducts have similar polarity to the product.If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system to improve separation. Consider derivatizing the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis of the purified ester.
Oily product that does not crystallize.The product may be impure. Attempt further purification by column chromatography. Try different solvent systems for recrystallization, or attempt to precipitate the product as a salt (e.g., with an amine) and then regenerate the free acid.

Experimental Protocols

Synthesis of Ethyl 5-Bromooxazole-4-carboxylate (Intermediate)

This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific substrate.

  • Reaction Setup: To a solution of ethyl oxazole-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl 5-bromooxazole-4-carboxylate.

Hydrolysis of Ethyl 5-Bromooxazole-4-carboxylate
  • Reaction Setup: Dissolve ethyl 5-bromooxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water. Add a solution of sodium hydroxide (2-3 equivalents in water).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted ester or neutral impurities.

  • Isolation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the pH is acidic, which will cause the this compound to precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Analytical Methods for Byproduct Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is typically suitable for separating the product from less polar starting materials and more polar byproducts. A mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying byproducts. The mass-to-charge ratio of the eluted peaks can help determine the molecular weight of the impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities. The presence of signals corresponding to the starting material or unexpected signals can indicate the presence of byproducts.

Data Presentation

Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture for this compound Synthesis.

Peak No.Retention Time (min)Area (%)Possible Identity
13.55.2Oxazole-4-carboxylic acid (unreacted starting material)
25.885.3This compound (Product)
36.54.1Isomeric bromooxazole-4-carboxylic acid
48.25.4Ethyl 5-bromooxazole-4-carboxylate (unreacted intermediate)

Table 2: Troubleshooting Guide for Impurity Profile in HPLC.

Observed Impurity Profile Potential Cause Recommended Action
High percentage of Peak 1Incomplete brominationIncrease reaction time or temperature for the bromination step.
Significant Peak 3Lack of regioselectivity in brominationOptimize bromination conditions (lower temperature, different solvent or brominating agent).
Presence of Peak 4Incomplete hydrolysisIncrease hydrolysis time, temperature, or concentration of base/acid.

Visualization

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis cluster_analysis Analysis & Purification Ethyl_Oxazole_4_Carboxylate Ethyl Oxazole-4-carboxylate Bromination_Reaction Bromination Ethyl_Oxazole_4_Carboxylate->Bromination_Reaction NBS NBS NBS->Bromination_Reaction Ethyl_5_Bromooxazole_4_Carboxylate Ethyl 5-Bromooxazole- 4-carboxylate Bromination_Reaction->Ethyl_5_Bromooxazole_4_Carboxylate Unreacted_Starting_Material Unreacted Starting Material Bromination_Reaction->Unreacted_Starting_Material Isomeric_Byproducts Isomeric Byproducts Bromination_Reaction->Isomeric_Byproducts Hydrolysis_Reaction Hydrolysis Ethyl_5_Bromooxazole_4_Carboxylate->Hydrolysis_Reaction NaOH NaOH / H2O NaOH->Hydrolysis_Reaction 5_Bromooxazole_4_Carboxylic_Acid 5-Bromooxazole-4- carboxylic Acid (Product) Hydrolysis_Reaction->5_Bromooxazole_4_Carboxylic_Acid Unreacted_Ester Unreacted Ester Hydrolysis_Reaction->Unreacted_Ester Crude_Product Crude Product 5_Bromooxazole_4_Carboxylic_Acid->Crude_Product Analysis HPLC / LC-MS / NMR Crude_Product->Analysis Purification Recrystallization / Column Chromatography Analysis->Purification Pure_Product Pure Product Purification->Pure_Product Troubleshooting_Logic Start Problem Encountered Identify_Issue Identify Issue: Low Yield, Impurities, etc. Start->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Low Yield Impurities Impurities Detected Identify_Issue->Impurities Impurities Analyze_Reaction Analyze Reaction Conditions: Temp, Time, Stoichiometry Low_Yield->Analyze_Reaction Analyze_Workup Analyze Workup/ Purification Low_Yield->Analyze_Workup Characterize_Impurities Characterize Impurities: HPLC, LC-MS, NMR Impurities->Characterize_Impurities Optimize_Reaction Optimize Reaction Analyze_Reaction->Optimize_Reaction Optimize_Purification Optimize Purification Analyze_Workup->Optimize_Purification Characterize_Impurities->Optimize_Reaction Characterize_Impurities->Optimize_Purification Re-run_Experiment Re-run Experiment Optimize_Reaction->Re-run_Experiment Optimize_Purification->Re-run_Experiment

References

Enhancing the reactivity of 5-Bromooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the reactivity and successful application of 5-Bromooxazole-4-carboxylic acid in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in amide coupling reactions?

A1: The main challenge in direct amide coupling is the acidic nature of the carboxylic acid, which can react with the basic amine to form a highly unreactive carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated" with a coupling reagent to form a more electrophilic species that readily reacts with the amine.[2][3]

Q2: I'm observing low yields in my Suzuki-Miyaura coupling reaction. What are the common causes?

A2: Low yields in Suzuki couplings with this substrate can stem from several factors. The carboxylic acid group can coordinate to the palladium catalyst and deactivate it.[4] Additionally, common issues include catalyst decomposition, poor solubility of reagents, or side reactions like protodeboronation of the boronic acid partner.[5][6] Optimizing the choice of catalyst, ligand, base, and solvent system is crucial.[6][7] In some cases, protecting the carboxylic acid as an ester prior to coupling is a recommended strategy.[4]

Q3: Is this compound prone to degradation?

A3: Yes, oxazole derivatives, particularly those with electron-withdrawing groups, can be sensitive. 5-Hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable towards hydrolytic ring-opening and decarboxylation.[8] While 5-bromo is different from 5-hydroxy, caution should be exercised. High temperatures and harsh acidic or basic conditions should be avoided to minimize potential decarboxylation or decomposition.[9]

Q4: Can I perform esterification on this molecule? What are the recommended methods?

A4: Yes, esterification is a common and useful transformation. The two primary methods are:

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic conditions (e.g., H₂SO₄, TsOH).[10][11] The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.[11]

  • Steglich Esterification: For milder, non-acidic conditions, reacting the carboxylic acid with an alcohol in the presence of a carbodiimide like Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP) is highly effective.[12]

Troubleshooting Guides

Amide Coupling Troubleshooting
Symptom Possible Cause Suggested Solution
No or low product formation Incomplete activation of the carboxylic acid.Ensure stoichiometric amounts of the coupling reagent are used. Additives like HOBt can improve efficiency.[13]
Formation of unreactive carboxylate salt.Activate the carboxylic acid with the coupling reagent before adding the amine.
Formation of side products (e.g., guanidinium byproduct) Amine is reacting with the coupling reagent.The order of addition is critical. Prepare a solution of the acid and coupling reagent first, then add the amine.
Epimerization (if chiral centers are present) Use of a highly reactive intermediate that allows for racemization.Additives like 1-Hydroxybenzotriazole (HOBt) are known to suppress epimerization when using carbodiimide coupling reagents.
Suzuki-Miyaura Coupling Troubleshooting
Symptom Possible Cause Suggested Solution
Low or no conversion Catalyst deactivation by the carboxylic acid group.Protect the carboxylic acid as a methyl or ethyl ester before performing the coupling, followed by saponification.[4]
Inactive catalyst or inappropriate ligand.Use a pre-catalyst that readily forms the active Pd(0) species. Buchwald or other electron-rich phosphine ligands can accelerate oxidative addition.[14]
Poor choice of base or solvent.Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Some anhydrous couplings require a small amount of water to proceed.[5][14]
Homocoupling of boronic acid Presence of oxygen or Pd(II) species in the reaction mixture.Thoroughly degas all solvents and reagents. Use a Pd(0) source or ensure the Pd(II) pre-catalyst is properly reduced.[6]
Protodeboronation of boronic acid Boronic acid instability under reaction conditions.Use the boronic acid as soon as possible after preparation or purchase. Consider converting it to a more stable boronate ester (e.g., pinacol ester).

Experimental Protocols & Data

Protocol 1: General Amide Coupling via EDC/HOBt Activation
  • Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 30 minutes at 0 °C to form the active ester.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq).[2][13]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Comparison of Common Amide Coupling Reagents
ReagentAdditiveSolventKey AdvantagesKey Disadvantages
DCC HOBt, DMAPCH₂Cl₂, DMFInexpensive, high yields.[2]Dicyclohexylurea (DCU) byproduct can be difficult to remove.
EDC HOBtCH₂Cl₂, DMF, H₂OWater-soluble urea byproduct is easily removed by aqueous workup.[2][13]More expensive than DCC.
HATU DIPEA, TEADMF, NMPVery fast reaction times, high yields, effective for hindered substrates.[2]Expensive, can be sensitive to moisture.
CDI NoneTHF, DMFSimple protocol, byproducts are gaseous or water-soluble.Can be less effective for electron-deficient amines.
Protocol 2: General Suzuki-Miyaura Cross-Coupling

Note: It is often advisable to first convert the carboxylic acid to its methyl or ethyl ester to prevent catalyst inhibition.

  • To a reaction vessel, add the 5-bromooxazole substrate (1.0 eq), the aryl/vinyl boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Table 2: Common Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)LigandBaseSolvent SystemTemperature (°C)
Pd(PPh₃)₄ (2-5%)NoneNa₂CO₃, K₂CO₃Toluene/EtOH/H₂O80-100
Pd(dppf)Cl₂ (2-5%)NoneK₃PO₄, Cs₂CO₃Dioxane/H₂O80-100
Pd₂(dba)₃ (1-2%)SPhos, XPhosK₃PO₄Toluene or Dioxane80-110

Visualizations

Workflow for Amide Bond Formation

Amide_Coupling_Workflow Start 5-Bromooxazole- 4-carboxylic acid ActiveEster Activated Intermediate (O-acylisourea or Active Ester) Start->ActiveEster Activation Reagent Coupling Reagent (e.g., EDC, HATU) + Additive (e.g., HOBt) Reagent->ActiveEster Product Target Amide ActiveEster->Product Nucleophilic Attack Amine Amine (R-NH2) + Base (e.g., DIPEA) Amine->Product Byproduct Water-Soluble Byproduct Product->Byproduct Forms

Caption: Workflow for activating a carboxylic acid for amide coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-Br OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L_n-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product ArBr R-Br (Bromo-oxazole) ArBr->OxAdd Boronic R'-B(OH)2 + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Suzuki Coupling Yield

Troubleshooting_Logic start Low Yield in Suzuki Coupling q1 Is starting material (R-Br) consumed? start->q1 sol1 Protect COOH as ester. Screen catalysts/ligands (e.g., Buchwald). Increase temperature. q1->sol1 No q2 Are side products observed? q1->q2 Yes end Improved Yield sol1->end sol2 Check for homocoupling: Degas reagents thoroughly. Check for protodeboronation: Use boronate ester. q2->sol2 Yes sol3 Screen bases (K3PO4, CsF). Screen solvents (DMF, Dioxane). Ensure adequate degassing. q2->sol3 No sol2->end sol3->end

Caption: A logical workflow for troubleshooting low Suzuki coupling yields.

References

Validation & Comparative

Comparative Analysis of 5-Bromooxazole-4-carboxylic Acid and Structurally Related Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted characteristics of 5-Bromooxazole-4-carboxylic acid against experimentally validated data for structurally similar compounds. Due to the limited availability of direct experimental data for this compound, this document leverages information on analogous heterocyclic carboxylic acids to forecast its potential physicochemical properties, biological activities, and validation workflows.

I. Physicochemical Properties: A Comparative Overview

The properties of this compound are predicted based on the known characteristics of related compounds such as 5-bromothiazole-4-carboxylic acid and 3-bromoisoxazole-5-carboxylic acid. The oxazole ring, being electron-rich, is susceptible to electrophilic attack, and the presence of a bromine atom and a carboxylic acid group will significantly influence its reactivity and physical properties.

PropertyThis compound (Predicted)5-Bromothiazole-4-carboxylic acid3-Bromoisoxazole-5-carboxylic acid
Molecular Formula C₄H₂BrNO₃C₄H₂BrNO₂SC₄H₂BrNO₃
Molecular Weight 191.97 g/mol [1]208.03 g/mol [2]191.97 g/mol [1]
Boiling Point -367.7 °C at 760 mmHg[2]-
Density -2.062 g/cm³ (Predicted)[3][4]-
pKa Expected to be acidic due to the carboxylic acid group.2.17±0.10 (Predicted)[4]-
Solubility Predicted to have some solubility in polar organic solvents.--
Stability May be unstable. Studies on 5-hydroxyoxazole-4-carboxylic acid derivatives suggest potential instability towards hydrolytic ring-opening and decarboxylation[5].Stable under normal conditions.-

II. Synthesis and Characterization

The synthesis of this compound would likely involve the construction of the oxazole ring followed by bromination, or the use of a pre-brominated starting material. A potential synthetic route could be analogous to the synthesis of other substituted oxazoles.

General Synthetic Workflow:

synthesis_workflow Start Starting Materials (e.g., amino acid, β-ketoester) Cyclization Oxazole Ring Formation Start->Cyclization Bromination Bromination Cyclization->Bromination Hydrolysis Ester Hydrolysis Bromination->Hydrolysis Product This compound Hydrolysis->Product

Caption: A generalized synthetic workflow for this compound.

Characterization would typically involve:

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

  • Chromatographic Methods: HPLC to determine purity.

  • Physical Characterization: Melting point determination.

III. Comparative Biological Activity

While no specific biological activity has been reported for this compound, related heterocyclic carboxylic acids have shown a range of biological activities, suggesting potential areas of investigation.

Compound ClassReported Biological Activities
Isothiazole Carboxylic Acids Antibacterial, anticancer, acaricidal, insecticidal, fungicidal, anti-HIV, hypolipidemic, and anti-inflammatory activities[6][7].
Thiazole Carboxylic Acids Used as key intermediates in the synthesis of pharmaceuticals and agrochemicals with antimicrobial, antifungal, and insecticidal properties[2]. Some derivatives act as novel inhibitors of metallo-β-lactamases[8][9][10].
Isoxazole Carboxylic Acids Derivatives have shown antifungal, herbicidal, antiviral, anticancer, and antibacterial activity[11]. 5-amino-3-methyl-isoxazole-4-carboxylic acid is used in peptide synthesis.
Quinoline Carboxylic Acids Some derivatives have been identified as potent SIRT3 inhibitors with potential anticancer applications[12].
Thiophene Carboxylic Acids Derivatives have shown antibacterial activity against Salmonella Typhi[13].
Pyrrolidine Derivatives Some 5-oxopyrrolidine derivatives have shown promising anticancer and antimicrobial activity[14].

Based on these comparisons, this compound could be a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

IV. Experimental Protocols for Validation

Validating a novel small molecule like this compound involves a series of in vitro and in silico assessments.

A. In Silico and Initial Screening Workflow:

validation_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation Docking Molecular Docking MD Molecular Dynamics Docking->MD Refine binding pose ADMET ADMET Prediction MD->ADMET Predict properties Binding Binding Assays (e.g., SPR, FRET) ADMET->Binding Guide experimental design Enzyme Enzyme Inhibition Assays Binding->Enzyme Confirm target engagement Cell Cell-based Assays Enzyme->Cell Assess cellular activity

Caption: A typical workflow for the validation of a small molecule inhibitor.

B. Key Experimental Protocols:

  • Target Binding Affinity (Surface Plasmon Resonance - SPR):

    • Objective: To determine the binding kinetics (association and dissociation rates) of the compound to its purified target protein.

    • Methodology:

      • Immobilize the target protein on a sensor chip.

      • Flow different concentrations of this compound over the chip.

      • Measure the change in the refractive index at the surface, which is proportional to the amount of bound analyte.

      • Analyze the data to calculate the equilibrium dissociation constant (KD).

  • Enzyme Inhibition Assay (e.g., FRET-based assay for proteases):

    • Objective: To quantify the inhibitory potency of the compound against a specific enzyme.

    • Methodology:

      • A substrate is labeled with a fluorescence resonance energy transfer (FRET) pair (a donor and an acceptor fluorophore).

      • In the absence of the inhibitor, the enzyme cleaves the substrate, separating the FRET pair and leading to a change in fluorescence.

      • The assay is performed with varying concentrations of this compound.

      • The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the reduction in the rate of substrate cleavage.[15]

  • Cell-Based Viability Assay (e.g., MTT Assay):

    • Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

    • Methodology:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

      • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

      • Calculate the percentage of cell viability relative to untreated controls to determine the GI₅₀ (concentration for 50% growth inhibition).

V. Comparison with Alternatives

The utility of this compound as a research tool or therapeutic lead will depend on its performance relative to existing compounds targeting similar biological pathways. For instance, if developed as a metallo-β-lactamase inhibitor, its efficacy would be compared against known inhibitors like captopril and other 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.[10] Key comparison points would include potency (IC₅₀/Kᵢ), selectivity, and pharmacokinetic properties.

The concept of bioisosterism is also crucial. The carboxylic acid moiety can be replaced with other acidic groups like tetrazoles or phosphonic acids to potentially improve pharmacological properties.[16]

VI. Conclusion

While direct experimental data on this compound is scarce, a comparative analysis based on structurally related heterocyclic carboxylic acids provides a valuable framework for predicting its properties and guiding future research. The oxazole scaffold, combined with the bromo and carboxylic acid functionalities, presents an intriguing starting point for the design of novel small molecule modulators of biological targets. Rigorous experimental validation, following the protocols outlined in this guide, will be essential to uncover the true potential of this compound in drug discovery and chemical biology.

References

A Comparative Analysis of 5-Bromooxazole-4-carboxylic Acid and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of 5-bromooxazole-4-carboxylic acid and its analogues, focusing on their anticancer and antimicrobial properties. The information presented is based on available experimental data, offering insights into structure-activity relationships and potential therapeutic applications.

Chemical Structures

The core structure of this compound and its analogues is characterized by a five-membered oxazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. Analogues typically involve modifications at the 2-position of the oxazole ring or replacement of the oxazole core with other heterocyclic systems like thiazole or triazole.

Comparative Biological Activity

Anticancer Activity

Analogues of this compound have demonstrated notable in vitro activity against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydrofolate Reductase (DHFR).

Table 1: Anticancer Activity of this compound Analogues

Compound IDAnalogue TypeCancer Cell LineIC50 / GI50 (µM)Reference
1 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylateHOP-92 (Lung)Not specified (high anti-proliferative activity)[1]
2 2-Aryl-4-arylsulfonyl-5-substituted-1,3-oxazoleSNB-75, SF-539 (CNS)Not specified (cytostatic effect)[1]
3 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineSNB-75 (CNS)Not specified (PGI = 41.25%)[2]
4 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)168.78[3]

PGI: Percent Growth Inhibition. Data for direct this compound was not available in the reviewed literature.

The data suggests that modifications at the 5-position with sulfonyl groups and the 2-position with aryl substituents can lead to potent anticancer agents. Furthermore, replacing the oxazole ring with other heterocycles like triazole and quinazoline also yields compounds with significant activity.

Antimicrobial Activity

Several analogues of this compound have been investigated for their antimicrobial properties. The data indicates that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound Analogues

Compound IDAnalogue TypeBacterial StrainMIC (µg/mL)Reference
5 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeStaphylococcus aureus ATCC 6538125[4]
6 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeBacillus subtilis ATCC 6683125[4]
7 N-Derivative of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateEnterobacter cloacae0.004 - 0.03[5]
8 Carbazole derivativeStaphylococcus aureus32[6]

MIC: Minimum Inhibitory Concentration. Data for direct this compound was not available in the reviewed literature.

The results highlight the potential of various heterocyclic carboxylic acids as antimicrobial agents. The thiazolidinone-indole conjugate, in particular, demonstrates very high potency.

Key Signaling Pathways

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][7][8] Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis SRB_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Test Compounds Seed_Cells->Add_Compounds Incubate Incubate Add_Compounds->Incubate Fix_Cells Fix with TCA Incubate->Fix_Cells Wash_TCA Wash to Remove TCA Fix_Cells->Wash_TCA Stain_SRB Stain with SRB Wash_TCA->Stain_SRB Wash_SRB Wash to Remove Unbound SRB Stain_SRB->Wash_SRB Solubilize Solubilize Dye Wash_SRB->Solubilize Read_Absorbance Read Absorbance at 510 nm Solubilize->Read_Absorbance End End Read_Absorbance->End MIC_Determination_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compounds Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromooxazole-4-Carboxylic Acid Derivatives as Potential Antimicrobial and Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1][2] The introduction of a bromine atom to the oxazole ring can significantly modulate the compound's physicochemical properties and biological activity.[3] This guide provides a comparative analysis of the hypothetical structure-activity relationships (SAR) of a series of 5-bromooxazole-4-carboxylic acid derivatives. The data presented herein is based on established principles of medicinal chemistry and extrapolated from studies on structurally related compounds, offering a foundational framework for the rational design and development of novel therapeutic agents based on this scaffold.

Hypothetical Structure-Activity Relationship (SAR) Analysis

The core structure under investigation is this compound. For the purpose of this guide, we will explore modifications at two key positions: the C2-position (R¹) and the carboxylic acid moiety at the C4-position, which will be derivatized as amides (R²).

General Structure:

Key SAR Observations (Hypothetical):

  • Role of the 5-Bromo Substituent: The bromine atom at the C5 position is anticipated to enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Halogen bonding capabilities of bromine may also contribute to stronger interactions with biological targets.[4] The electron-withdrawing nature of bromine can influence the electron density of the oxazole ring, affecting its reactivity and interactions.

  • Influence of the C2-Substituent (R¹):

    • Aromatic and Heteroaromatic Rings: Substitution with various aryl or heteroaryl rings at the C2-position is a common strategy in drug design. The electronic properties of these rings (electron-donating or electron-withdrawing) are expected to significantly impact activity. For instance, electron-withdrawing groups on a phenyl ring might enhance antibacterial activity, while electron-donating groups could be favorable for cytotoxic effects.

    • Steric Hindrance: The size and conformation of the R¹ group will play a crucial role. Bulky substituents may cause steric hindrance at the active site of a target protein, either enhancing or diminishing activity depending on the topology of the binding pocket.

  • Influence of the C4-Carboxamide Substituent (R²):

    • Lipophilicity and Hydrogen Bonding: The nature of the R² group on the amide nitrogen will modulate the compound's overall lipophilicity and hydrogen bonding capacity. Aliphatic chains of varying lengths or the incorporation of cyclic amines (e.g., piperidine, morpholine) can be explored to optimize these properties for improved target engagement and pharmacokinetic profiles.

    • Pharmacophore Extension: The R² substituent can act as a vector to interact with specific sub-pockets of a target enzyme or receptor, potentially leading to increased potency and selectivity.

Quantitative Data Comparison

The following tables present hypothetical antimicrobial (Minimum Inhibitory Concentration, MIC) and cytotoxic (IC₅₀) data for a series of designed 5-bromooxazole-4-carboxamide derivatives. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 5-Bromooxazole-4-carboxamide Derivatives

Compound IDR¹ (C2-Substituent)R² (Amide Substituent)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
1a PhenylBenzyl163264
1b 4-ChlorophenylBenzyl81632
1c 4-MethoxyphenylBenzyl3264>64
2a PhenylCyclohexyl3264>64
2b 4-ChlorophenylCyclohexyl163264
3a Thiophen-2-ylBenzyl81616
3b Thiophen-2-yl4-Fluorobenzyl488
Reference Ciprofloxacin-10.5N/A
Reference Fluconazole-N/AN/A8

Table 2: Hypothetical Cytotoxic Activity (IC₅₀ in µM) against Human Cancer Cell Lines

Compound IDR¹ (C2-Substituent)R² (Amide Substituent)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a PhenylBenzyl25.530.128.4
1b 4-ChlorophenylBenzyl12.315.814.2
1c 4-MethoxyphenylBenzyl5.28.57.9
2a PhenylCyclohexyl45.152.348.9
2b 4-ChlorophenylCyclohexyl22.828.425.6
3a Thiophen-2-ylBenzyl18.921.720.5
3b Thiophen-2-yl4-Fluorobenzyl9.711.210.8
Reference Doxorubicin-0.81.21.0

Experimental Protocols

Synthesis of 5-Bromooxazole-4-carboxamide Derivatives (General Procedure)

A common route for the synthesis of the title compounds involves the initial formation of an ethyl 5-bromooxazole-4-carboxylate intermediate.

Step 1: Synthesis of Ethyl 5-Bromooxazole-4-carboxylate

This intermediate can be synthesized through various established methods for oxazole ring formation. A plausible route involves the reaction of an appropriate starting material, such as ethyl 2-amino-2-(isocyano)acetate with a suitable brominating agent and a carbonyl compound.

Step 2: Amidation of the Ester

To a solution of ethyl 5-bromooxazole-4-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol, the desired amine (R²-NH₂, 1.2 equivalents) is added. The reaction mixture is then heated to reflux for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the final 5-bromooxazole-4-carboxamide derivative.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of 1 mg/mL.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Microbial strains are cultured overnight, and the inoculum is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The inoculated plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) are included.

Cytotoxicity Assay: MTT Assay

The in vitro cytotoxicity of the compounds is evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Visualizations

SAR_Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and SAR Start Starting Materials (e.g., Ethyl Isocyanoacetate) Intermediate Synthesis of Ethyl 5-Bromooxazole-4-carboxylate Start->Intermediate Derivatization Amidation with Various Amines (R²-NH₂) Intermediate->Derivatization Purification Purification and Characterization (NMR, MS) Derivatization->Purification Antimicrobial Antimicrobial Screening (MIC Assay) Purification->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of 5-bromooxazole-4-carboxamide derivatives to establish SAR.

Hypothetical_Signaling_Pathway Compound 5-Bromooxazole Derivative Membrane Bacterial Cell Membrane Compound->Membrane Cellular Uptake DNA_Gyrase DNA Gyrase (Target Enzyme) Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Hypothetical mechanism of action: Inhibition of bacterial DNA gyrase.

References

Biological activity comparison of 5-Bromooxazole-4-carboxylic acid with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biological activity of 5-Bromooxazole-4-carboxylic acid with other compounds is currently challenging due to a lack of available experimental data for this specific molecule in peer-reviewed literature. However, by examining its structural analogs, namely 5-Bromothiazole-4-carboxylic acid and 3-Bromo-5-methylisoxazole-4-carboxylic acid, we can infer its potential biological activities. This guide provides a comparative overview of the known biological activities of these and other related heterocyclic compounds, offering insights into the potential therapeutic applications of this compound.

Comparative Analysis of Biological Activities

The biological activities of heterocyclic compounds are significantly influenced by the nature of the heteroatoms and the substituent groups. The presence of an oxazole, thiazole, or isoxazole ring often imparts antimicrobial, anticancer, and enzyme inhibitory properties. The bromine atom and the carboxylic acid group in the target molecule and its analogs are also key determinants of their reactivity and biological function.

Antimicrobial Activity

Thiazole and isoxazole derivatives are well-documented for their antimicrobial properties. 5-Bromothiazole-4-carboxylic acid is suggested to be an intermediate in the synthesis of compounds with antimicrobial and antifungal properties[1]. Derivatives of 3-Bromo-5-methylisoxazole-4-carboxylic acid have also been studied for their potential to inhibit bacterial growth[2]. The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms[3][4][5].

Anticancer Activity

Numerous isoxazole and thiazole derivatives have demonstrated significant potential as anticancer agents[6][7][8][9]. The mechanism of action for these compounds often involves the inhibition of critical enzymes in cancer cell signaling pathways or the induction of apoptosis[8]. For instance, certain isoxazole derivatives have been shown to inhibit heat shock protein 90 (HSP90), a key protein in oncogenesis[6][10]. The cytotoxicity of bromo-substituted organic compounds has also been noted, suggesting that the bromine atom may contribute to the anticancer effects[11].

Enzyme Inhibition

Derivatives of oxazole, isoxazole, and thiazole have been investigated as inhibitors of various enzymes. For example, thiazole carboxamide derivatives have been designed and evaluated as cyclooxygenase (COX) inhibitors, which are important targets for anti-inflammatory drugs[12]. Additionally, benzoxazole derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases[13].

Quantitative Data on Analogous Compounds

The following table summarizes the quantitative biological activity data for several compounds structurally related to this compound. Due to the absence of data for the target compound, these analogs provide a valuable reference for its potential efficacy.

Compound/Derivative ClassBiological ActivityAssayKey Findings
Thiazole Carboxamide Derivatives COX-2 InhibitionIn vitro enzyme assayIC50 of 0.958 µM with a selectivity ratio of 2.766 for COX-2 over COX-1 for the most selective compound[12].
2-Aryl-6-carboxamide Benzoxazoles Acetylcholinesterase (AChE) InhibitionEllman testThe most potent compound showed an IC50 of 12.62 nM for AChE[13].
Thiazole Derivatives AntibacterialMicrodilutionMIC values of 25-100 µg/ml against Streptococcus agalactiae and 50-200 µg/ml against Staphylococcus aureus.
Isoxazole Derivatives Anticancer (Antiproliferative)In vitro cell cultureA 3,5-disubstituted isoxazole derivative showed significant inhibition of proliferation in MCF7 and HeLa cancer cell lines[6].
Bromo-Substituted Salphen Compounds Anticancer (Cytotoxicity)Cell viability assayIC50 values of 9.6 μM against prostate (PC-3) and 13.5 μM against colon (LS 180) adenocarcinoma cells[11].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of compounds similar to this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 10^6 CFU/mL).

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Solutions of COX-1 (from sheep) and COX-2 (recombinant human) are prepared.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme solution.

  • Substrate Addition: The reaction is initiated by adding a substrate, such as arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin produced is quantified, often using an immunoassay kit.

  • Calculation of IC50: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated[14].

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz can help visualize complex biological pathways and experimental procedures.

experimental_workflow cluster_preparation Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Dose-Response Treatment Dose-Response Treatment Compound Synthesis->Dose-Response Treatment Cell Culture Cell Culture Cell Culture->Dose-Response Treatment Incubation Incubation Dose-Response Treatment->Incubation Data Collection Data Collection Incubation->Data Collection IC50/MIC Calculation IC50/MIC Calculation Data Collection->IC50/MIC Calculation Statistical Analysis Statistical Analysis IC50/MIC Calculation->Statistical Analysis SAR Studies SAR Studies Statistical Analysis->SAR Studies

Caption: A generalized workflow for the biological evaluation of novel chemical compounds.

signaling_pathway cluster_receptor cluster_downstream cluster_cellular_response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Promotes Inhibitor Compound Inhibitor Compound Inhibitor Compound->RAF

Caption: A hypothetical signaling pathway (MAPK/ERK) that can be targeted by anticancer compounds.

References

Purity Assessment of Synthesized 5-Bromooxazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Ensuring the purity of these synthesized compounds is a critical step, directly impacting the reliability of experimental results and the viability of the compound as a drug candidate. This guide provides a comprehensive framework for assessing the purity of synthesized 5-bromooxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct comparative data for this specific molecule, this guide establishes a comparative analysis against a commercially available and structurally similar analogue, 5-bromothiazole-4-carboxylic acid.

Comparative Purity Analysis

A rigorous purity assessment involves multiple analytical techniques to identify and quantify impurities. This multi-faceted approach provides a comprehensive purity profile of the synthesized compound. The following table summarizes the key analytical methods and presents a hypothetical comparison between a newly synthesized batch of this compound and a commercial standard of 5-bromothiazole-4-carboxylic acid.

Analytical TechniqueParameterSynthesized this compound (Hypothetical Data)Commercial 5-Bromothiazole-4-carboxylic Acid Standard
High-Performance Liquid Chromatography (HPLC) Purity (Area %)98.5%≥98%
Retention Time7.2 min8.5 min
Impurity ProfilePeak at 5.8 min (0.8%), Peak at 9.1 min (0.7%)Single major peak
Mass Spectrometry (MS) [M-H]⁻ ionm/z 205.9m/z 206.9
Nuclear Magnetic Resonance (¹H NMR) Chemical Shift (ppm)δ 8.15 (s, 1H), δ 13.2 (br s, 1H)Consistent with structure
Impurity SignalsMinor peaks at δ 7.9 and δ 3.8No significant impurities detected
Melting Point (°C) Melting Range188-191°C195-198°C
Elemental Analysis %C, %H, %N, %BrC: 29.15, H: 0.98, N: 6.80, Br: 38.79Conforms to theoretical values

Experimental Workflow for Purity Assessment

A systematic workflow is essential for a thorough and efficient purity analysis. The following diagram illustrates the logical progression of experiments, from initial characterization to comprehensive purity determination.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Chromatographic Purity cluster_final Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC MP Melting Point Determination TLC->MP NMR ¹H and ¹³C NMR Spectroscopy MP->NMR MS Mass Spectrometry NMR->MS HPLC High-Performance Liquid Chromatography (HPLC) MS->HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GC_MS EA Elemental Analysis GC_MS->EA

Caption: Workflow for the purity assessment of synthesized compounds.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify the presence of any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Program:

Time (min) % Solvent B
0 10
20 90
25 90
26 10

| 30 | 10 |

Procedure:

  • Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.22 µm syringe filter.

  • Set the column temperature to 30°C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength to 254 nm.

  • Inject 10 µL of the sample solution.

  • Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol).

  • Infuse the sample solution directly into the mass spectrometer.

  • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum and analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure.

  • Examine the spectrum for any unexpected signals that may indicate the presence of impurities.

Signaling Pathway and Logical Relationship Visualization

In drug development, understanding how a compound might interact with biological pathways is crucial. While the specific pathways for this compound are yet to be elucidated, the following diagram illustrates a hypothetical signaling pathway where a novel inhibitor might act.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes BiologicalResponse Biological Response GeneExpression->BiologicalResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by a novel compound.

Conclusion

The purity of a synthesized compound is a non-negotiable aspect of chemical and pharmaceutical research. This guide provides a robust framework for the purity assessment of this compound by leveraging established analytical techniques and a comparative approach with a commercially available analogue. By following the detailed protocols and workflow, researchers can confidently ascertain the purity of their synthesized materials, ensuring the integrity and reliability of their subsequent studies.

Unraveling the Mechanisms of Bromo-Heterocyclic Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 5-Bromooxazole-4-carboxylic acid derivatives. However, by examining structurally related bromo-heterocyclic carboxylic acid compounds, particularly indole, isoxazole, and thiazole derivatives, we can infer potential biological activities and targets that pave the way for future research. These related compounds have demonstrated promising therapeutic potential, primarily as anticancer and antimicrobial agents.

Derivatives of 5-bromoindole-2-carboxylic acid have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a common target in cancer therapy.[1][2] In-silico docking studies and in-vitro assays have shown that these compounds can bind to the tyrosine kinase domain of EGFR, leading to the inhibition of its activity. This disruption of the EGFR signaling pathway can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents.[1][2]

Similarly, various isothiazole and thiazole carboxylic acid derivatives have been synthesized and evaluated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] For instance, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has shown potent anti-proliferative activity against a broad range of tumor cell lines by inducing cell cycle arrest at the G0/G1 phase.[6]

While the direct mechanism of this compound derivatives remains unelucidated, the established activities of these analogous compounds provide a strong rationale for investigating their potential effects on similar biological pathways.

Comparative Biological Activities of Bromo-Heterocyclic Carboxylic Acid Derivatives

To provide a clearer perspective on the therapeutic potential of these classes of compounds, the following table summarizes the observed biological activities and molecular targets of various bromo-heterocyclic carboxylic acid derivatives as reported in the scientific literature.

Compound ClassDerivative ExampleBiological ActivityMolecular Target/MechanismReference
Indole-Carboxylic Acid 5-Bromoindole-2-carboxylic acid derivativesAnticancerEGFR Tyrosine Kinase Inhibition[1][2]
Indole-Carboxylic Acid 6-Bromo-1H-indole-based derivativesAntibacterial (enhances antibiotic sensitivity)Bacterial Cystathionine γ-Lyase (bCSE) Inhibition[7]
Quinazoline-Carboxylic Acid 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAnticancerAurora A Kinase Inhibition, Apoptosis Induction[8]
Isothiazole-Carboxylic Acid 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivativesAntiproliferative (Colon Cancer)Not specified[5]
Thiazole-Carboxylic Acid 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativesAntitumorG0/G1 Cell Cycle Arrest[6]
Dihydrothiazole-Carboxylic Acid 2-Substituted 4,5-dihydrothiazole-4-carboxylic acidsMetallo-β-lactamase InhibitionIMP-1 Inhibition[9]

Visualizing Potential Mechanisms of Action

To illustrate a potential mechanism of action informed by the activities of related compounds, the following diagrams depict the EGFR signaling pathway, a known target of 5-bromoindole derivatives, and a general workflow for validating kinase inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Bromo_Derivative 5-Bromo-Heterocyclic Carboxylic Acid Derivative Bromo_Derivative->P_EGFR Inhibition RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Response

Caption: EGFR signaling pathway and its inhibition by a potential antagonist.

Kinase_Inhibitor_Validation_Workflow General Workflow for Validating Kinase Inhibitor MOA Start Hypothesized Kinase Inhibitor (e.g., 5-Bromooxazole Derivative) Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cellular_Assay Cell-Based Phosphorylation Assay (Western Blot, ELISA) Biochemical_Assay->Cellular_Assay Cell_Viability Cell Proliferation/Viability Assay (MTT, SRB) Cellular_Assay->Cell_Viability Mechanism_Studies Downstream Pathway Analysis (e.g., Apoptosis, Cell Cycle Arrest) Cell_Viability->Mechanism_Studies In_Vivo In Vivo Xenograft Model Mechanism_Studies->In_Vivo Conclusion Validated Mechanism of Action In_Vivo->Conclusion

References

Comparative Cross-Reactivity Analysis of 5-Bromooxazole-4-carboxylic Acid and Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of 5-Bromooxazole-4-carboxylic acid against a panel of structurally related heterocyclic compounds. In the absence of direct published cross-reactivity studies for this compound, this document outlines a series of robust experimental approaches and presents illustrative data to guide researchers in designing and interpreting selectivity profiles for this and similar small molecules. The objective is to offer a framework for assessing on-target potency and off-target interactions, a critical step in early-stage drug discovery and chemical probe development.

Introduction

This compound is a synthetic small molecule with potential applications in medicinal chemistry and chemical biology. Its biological targets and off-target profile are currently uncharacterized. Understanding the selectivity of such a compound is paramount to predicting its biological effects, potential toxicity, and suitability as a therapeutic agent or research tool. This guide compares the hypothetical binding profile of this compound with three commercially available, structurally related compounds:

  • Alternative 1: 5-Bromothiazole-4-carboxylic acid

  • Alternative 2: 3-Bromoisoxazole-5-carboxylic acid

  • Alternative 3: 5-Bromo-2-furoic acid

The comparison is based on data that would be generated from three key experimental platforms for assessing small molecule selectivity: broad-panel kinase screening, chemoproteomics-based off-target profiling in a relevant cell line, and a cellular target engagement assay.

Kinase Selectivity Profiling

Kinases are a large family of enzymes frequently implicated in disease, and they are common off-targets for small molecules. A broad kinase screen is a primary assessment of a compound's selectivity.

Hypothetical Kinase Inhibition Data

The following table summarizes hypothetical data from a KINOMEscan™ assay, showing the binding affinity (Kd) of each compound against a panel of 468 kinases. For clarity, only kinases for which at least one compound shows significant binding (Kd < 10,000 nM) are listed.

Kinase TargetThis compound (Kd in nM)5-Bromothiazole-4-carboxylic acid (Kd in nM)3-Bromoisoxazole-5-carboxylic acid (Kd in nM)5-Bromo-2-furoic acid (Kd in nM)
Primary Target X 50 250>10,000>10,000
Aurora A8,500>10,000>10,000>10,000
CLK12,1005,300>10,0009,800
DYRK1A4,5007,8009,200>10,000
GSK3B9,200>10,000>10,000>10,000
PIM11,5003,2008,500>10,000
Haspin (GSG2)7,8009,100>10,000>10,000

Interpretation: In this hypothetical scenario, this compound demonstrates the highest potency for its intended "Primary Target X." It exhibits some off-target activity against PIM1 and CLK1, suggesting these interactions should be further investigated. The structural analogues show weaker or no significant binding to the primary target and a different spectrum of off-target interactions, highlighting how small changes to the heterocyclic core can significantly alter selectivity.

Experimental Protocol: KINOMEscan™ Profiling

The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction between a test compound and a panel of kinases.

  • Assay Principle: DNA-tagged kinases are incubated with an immobilized, active-site directed ligand. The test compound is added in competition. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Procedure:

    • A library of human kinases is expressed as fusions with a unique DNA tag.

    • Each kinase is incubated with the test compound at a single concentration (e.g., 10 µM) and an immobilized, broad-spectrum kinase inhibitor.

    • The kinase-inhibitor complexes are captured on a solid support.

    • Unbound kinase is washed away.

    • The amount of kinase remaining bound to the support is quantified by qPCR.

    • Results are reported as percent of control (DMSO vehicle). A lower percentage indicates stronger binding of the test compound.

    • For hits of interest, a Kd is determined by running an 11-point dose-response curve.

G KINOMEscan Experimental Workflow cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification start Start with DNA-tagged Kinase Library incubation Incubate Kinase, Compound, and Ligand start->incubation compound Test Compound (e.g., this compound) compound->incubation ligand Immobilized Active-Site Ligand ligand->incubation capture Capture on Solid Support incubation->capture wash Wash Unbound Kinase capture->wash quantify Quantify Bound Kinase via qPCR wash->quantify end Determine % Inhibition and Kd quantify->end

Caption: KINOMEscan workflow for kinase selectivity profiling.

Proteome-Wide Off-Target Profiling

To identify potential off-targets in an unbiased manner within a cellular context, a chemoproteomics approach can be employed. This helps to uncover interactions that might not be predicted and provides a more comprehensive view of a compound's selectivity.

Hypothetical Chemoproteomics Data

The following table presents hypothetical results from a competitive chemical proteomics experiment in a human cell line (e.g., HEK293T). The data shows proteins that are significantly and dose-dependently competed for binding by an activity-based probe, indicating a direct interaction with the test compound.

Protein TargetCellular LocalizationThis compound (IC50 in µM)5-Bromothiazole-4-carboxylic acid (IC50 in µM)3-Bromoisoxazole-5-carboxylic acid (IC50 in µM)5-Bromo-2-furoic acid (IC50 in µM)
Primary Target X Cytosol0.5 2.1>50>50
Carbonic Anhydrase IICytosol15.228.5>5045.1
Aldehyde Dehydrogenase 1A1Cytosol8.912.4>50>50
Cathepsin BLysosome>5035.7>50>50

Interpretation: This hypothetical dataset confirms the engagement of "Primary Target X" in a cellular environment. This compound also shows off-target engagement with Carbonic Anhydrase II and Aldehyde Dehydrogenase 1A1 at higher concentrations. The thiazole analogue shares these off-targets but also interacts with Cathepsin B, while the isoxazole and furan analogues appear much cleaner in this assay, albeit with no on-target activity.

Experimental Protocol: Competitive Chemoproteomics (KiNativ™-like)

This method uses activity-based probes to map the binding of a test compound to proteins in their native cellular environment.

  • Principle: A broad-spectrum, activity-based probe (e.g., a biotinylated ATP analogue for kinases) is used to covalently label active enzymes in a cell lysate. Pre-incubation with a test compound will prevent probe labeling of its targets in a concentration-dependent manner.

  • Procedure:

    • Prepare cell lysates from a relevant human cell line.

    • Incubate aliquots of the lysate with a dilution series of the test compound or DMSO vehicle control.

    • Add the biotinylated activity-based probe to all samples and incubate to allow labeling of available active sites.

    • Digest the proteome with trypsin.

    • Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

    • A decrease in the signal for a particular protein's peptide in the compound-treated samples compared to the control indicates target engagement.

G Chemoproteomics Experimental Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling & Enrichment cluster_2 Analysis lysate Prepare Cell Lysate compound Incubate with Test Compound Dilution Series lysate->compound probe Add Biotinylated Activity-Based Probe compound->probe digest Tryptic Digest probe->digest enrich Streptavidin Enrichment of Labeled Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms quant Identify and Quantify Peptides lcms->quant end Determine Target Occupancy and IC50 quant->end

Caption: Workflow for competitive chemoproteomics analysis.

Cellular Target Engagement

Confirming that a compound engages its target within intact cells is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

Hypothetical CETSA Data

This table shows the change in the melting temperature (ΔTm) of the primary target protein in intact cells upon treatment with each compound. A positive shift indicates stabilization of the protein, confirming direct binding.

CompoundConcentration (µM)ΔTm for Primary Target X (°C)
This compound 10+4.2
5-Bromothiazole-4-carboxylic acid10+1.8
3-Bromoisoxazole-5-carboxylic acid10No significant shift
5-Bromo-2-furoic acid10No significant shift

Interpretation: The hypothetical data shows that this compound induces a significant thermal stabilization of "Primary Target X" in intact cells, providing strong evidence of target engagement in a physiological context. The thiazole analogue shows weaker engagement, while the other two analogues do not appear to bind the target in this assay.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stability of proteins in response to ligand binding.

  • Principle: The binding of a small molecule to its target protein often increases the protein's resistance to thermal denaturation. This shift in the melting temperature can be detected by quantifying the amount of soluble protein remaining after heating.

  • Procedure:

    • Treat intact cells with the test compound or DMSO vehicle control and incubate to allow for cell entry and target binding.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into aliquots and heat them to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

    • Cool the samples and lyse the cells to separate soluble and aggregated proteins (e.g., by centrifugation or freeze-thaw cycles).

    • Collect the soluble fraction.

    • Analyze the amount of the target protein in the soluble fraction by a protein detection method such as Western blot or ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm).

G CETSA Logical Flow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Detection & Analysis cells Intact Cells treat Treat with Compound or DMSO cells->treat heat Heat Aliquots to a Range of Temperatures treat->heat separate Separate Soluble and Aggregated Proteins heat->separate detect Quantify Soluble Target Protein (e.g., Western Blot) separate->detect plot Plot Melting Curve detect->plot end Determine Tm and ΔTm plot->end

Caption: Logical flow of a Cellular Thermal Shift Assay experiment.

Conclusion

This guide presents a framework and hypothetical data for assessing the cross-reactivity of this compound. The illustrative results suggest that while it may be a potent inhibitor of its primary target, potential off-target interactions with kinases like PIM1 and CLK1, as well as metabolic enzymes, should be considered and validated. The comparison with structural analogues underscores the sensitivity of selectivity to minor chemical modifications. Researchers and drug development professionals are encouraged to employ a multi-faceted approach, combining broad-panel screening with proteome-wide and cellular target engagement assays, to build a comprehensive selectivity profile for any new small molecule inhibitor. This systematic approach is essential for the successful development of selective and safe chemical probes and therapeutics.

Benchmarking 5-Bromooxazole-4-carboxylic Acid Against Known Kynurenine-3-Monooxygenase (KMO) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitor, 5-Bromooxazole-4-carboxylic acid, against a panel of established inhibitors of Kynurenine-3-Monooxygenase (KMO). KMO is a critical flavin-dependent hydroxylase and a key therapeutic target in the kynurenine pathway, implicated in the pathology of various neurodegenerative disorders. Inhibition of KMO is a promising strategy to reduce the production of the neurotoxic metabolite 3-hydroxykynurenine and shift the pathway towards the formation of the neuroprotective kynurenic acid.[1][2]

This document offers a summary of quantitative inhibitory data, detailed experimental protocols for assessing KMO inhibition, and visualizations of the pertinent biochemical pathway and experimental workflow to aid researchers in the evaluation of novel KMO inhibitors.

Quantitative Comparison of KMO Inhibitors

The following table summarizes the in vitro potency of several known KMO inhibitors. These values, primarily half-maximal inhibitory concentrations (IC50), serve as a benchmark for evaluating the potential efficacy of new chemical entities like this compound.

CompoundTargetIC50 (nM)Assay TypeReference
Ro 61-8048 Kynurenine-3-Monooxygenase37Cell-free[1][3]
UPF-648 Kynurenine-3-Monooxygenase40Cell-free[3]
FCE 28833 Kynurenine-3-Monooxygenase330Cell-free[3]
m-Nitrobenzoyl alanine (m-NBA) Kynurenine-3-Monooxygenase900Cell-free (rat organs)[1]
7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid Kynurenine-3-Monooxygenase24,000Cell-free (rat liver)[3]
3′-Hydroxy-alpha-naphthoflavone Kynurenine-3-Monooxygenase15,850Cell-free[4]
Apigenin Kynurenine-3-Monooxygenase24,140Cell-free[4]

Experimental Protocols

Accurate and reproducible assessment of KMO inhibition is fundamental for the characterization of novel inhibitors. Below are two detailed protocols for determining the inhibitory activity of compounds against KMO.

Protocol 1: Spectrophotometric KMO Inhibitor Screening Assay

This protocol is adapted from a commercially available KMO inhibitor screening assay kit and relies on the measurement of NADPH consumption at 340 nm.[5][6]

Materials:

  • Recombinant Human KMO Enzyme

  • 3X KMO Assay Buffer

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Test Inhibitor (e.g., this compound)

  • Positive Control Inhibitor (e.g., Ro 61-8048 or UPF-648)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting the 3X stock with water.

    • Thaw the KMO enzyme on ice and dilute to a working concentration of 20 µg/mL in 1X KMO Assay Buffer. Keep on ice.

    • Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor stocks.

    • Prepare a Substrate Mixture containing 10 mM NADPH and 20 mM L-Kynurenine in 1X KMO Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Inhibitor Wells: Add 10 µL of the diluted test inhibitor solution.

    • Positive Control Wells: Add 10 µL of the diluted positive control inhibitor solution.

    • Blank (No Enzyme) Wells: Add 10 µL of the diluent solution (e.g., 10% DMSO in water).

    • To all wells except the "Blank", add 50 µL of the diluted KMO enzyme (20 µg/mL).

    • To the "Blank" wells, add 50 µL of 1X KMO Assay Buffer.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the Substrate Mixture to all wells.

    • Incubate the plate at room temperature for 90 minutes with gentle shaking.

    • Measure the absorbance of each well at 340 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of KMO activity for each inhibitor concentration relative to the untreated control.

    • Plot the percentage of KMO activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: HPLC-Based KMO Activity Assay

This protocol provides a direct measure of the product, 3-hydroxykynurenine (3-HK), offering a more direct assessment of enzyme activity.[7]

Materials:

  • Tissue or cell preparation containing KMO (e.g., liver homogenate, transfected cell lysate)

  • Incubation buffer: containing 1 mM NADPH, 3 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 100 µM kynurenine, 10 mM KCl, and 1 mM EDTA.

  • Test Inhibitor

  • Positive Control Inhibitor (e.g., Ro 61-8048)

  • 6% Perchloric acid (for stopping the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for separating kynurenine and 3-hydroxykynurenine.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine 80 µL of the tissue/cell preparation with the incubation buffer.

    • Add the test inhibitor or positive control at various concentrations. For blank reactions, add a known potent inhibitor like Ro 61-8048 at a high concentration (100 µM).

    • The total reaction volume should be 200 µL.

  • Incubation:

    • Incubate the reaction mixture for 40 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 50 µL of 6% perchloric acid.

    • Centrifuge the tubes at 16,000 x g for 15 minutes to pellet precipitated proteins.

  • HPLC Analysis:

    • Inject 20 µL of the supernatant onto the HPLC system.

    • Separate and quantify the amount of 3-hydroxykynurenine produced.

  • Data Analysis:

    • Calculate the rate of 3-HK formation for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Visualizations

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the kynurenine pathway, highlighting the pivotal role of KMO in the conversion of kynurenine to 3-hydroxykynurenine. Inhibition of KMO shunts the pathway towards the production of kynurenic acid.

Caption: The Kynurenine Pathway highlighting KMO as a key enzyme.

Experimental Workflow for KMO Inhibition Assay

The following diagram outlines the general workflow for an in vitro KMO inhibition assay, from reagent preparation to data analysis.

KMO_Assay_Workflow Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Assay_Setup 2. Assay Plate Setup (Controls and Test Compounds) Reagent_Prep->Assay_Setup Incubation 3. Incubation (Enzymatic Reaction) Assay_Setup->Incubation Detection 4. Signal Detection (e.g., Absorbance at 340 nm) Incubation->Detection Data_Analysis 5. Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: A generalized workflow for a KMO inhibition assay.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-Bromooxazole-4-carboxylic acid is limited. This guide provides a representative comparison based on the evaluation of structurally similar heterocyclic compounds and standard preclinical validation workflows for novel therapeutic candidates. The experimental data presented herein is illustrative.

This guide offers a comparative analysis of this compound against a known alternative in the context of oncology research, specifically as a potential inhibitor of protein kinases involved in cancer signaling pathways.

Comparative Analysis of In Vitro Activity

The anti-proliferative and kinase inhibitory activities of this compound were assessed in comparison to Sorafenib, a multi-kinase inhibitor used in cancer therapy.

Table 1: In Vitro Anti-Proliferative Activity (IC50)

CompoundMDA-MB-231 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound5.2 µM8.1 µM6.5 µM
Sorafenib (Reference)3.8 µM5.9 µM4.7 µM

Table 2: In Vitro Kinase Inhibition Assay (IC50)

CompoundKinase AKinase BKinase C
This compound0.8 µM2.3 µM> 50 µM
Sorafenib (Reference)0.09 µM0.5 µM1.2 µM

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (MDA-MB-231, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a reference compound for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1][2]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay
  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the kinase, the substrate peptide, and the test compound at various concentrations in a kinase buffer.

  • ATP Addition: The kinase reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay measuring the incorporation of ³³P from [γ-³³P]ATP or a luminescence-based assay like ADP-Glo that measures ADP formation.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

In Vivo Validation

The in vivo efficacy of this compound was evaluated in a human tumor xenograft model.

Table 3: In Vivo Anti-Tumor Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0%
This compound50 mg/kg45%
Sorafenib (Reference)30 mg/kg62%
In Vivo Xenograft Model Protocol
  • Cell Implantation: Female athymic nude mice are subcutaneously inoculated with MDA-MB-231 human breast cancer cells.[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound, reference drug, or vehicle is administered daily via oral gavage.

  • Tumor Measurement: Tumor volume and body weight are measured every 3-4 days.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated.

Visualizations

Experimental Workflow

G Preclinical Validation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Viability Cell Viability Assays (e.g., MTT) Kinase_Assay Kinase Inhibition Assays Cell_Viability->Kinase_Assay Lead_Identification Lead Compound Identification Kinase_Assay->Lead_Identification Xenograft_Model Human Tumor Xenograft Model Lead_Identification->Xenograft_Model Advance to In Vivo Efficacy_Study Efficacy and Toxicity Studies Xenograft_Model->Efficacy_Study Preclinical_Candidate Preclinical Candidate Efficacy_Study->Preclinical_Candidate

Caption: Preclinical workflow for anticancer drug validation.

MAPK/ERK Signaling Pathway

MAPK_Pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Potential Inhibition by This compound Inhibitor->RAF

Caption: MAPK/ERK signaling pathway with a potential point of inhibition.

References

A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of functionalized heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. 5-Bromooxazole-4-carboxylic acid is a valuable building block, offering multiple points for diversification in the generation of novel molecular entities. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, presenting experimental data and detailed protocols to aid in methodological selection.

Synthetic Strategies Overview

Two primary retrosynthetic disconnections for this compound are considered:

  • Route A: Late-Stage Bromination. This approach involves the initial construction of the oxazole-4-carboxylate core, followed by bromination at the C5 position and subsequent saponification. This route benefits from the availability of established methods for the synthesis of oxazole-4-carboxylates.

  • Route B: Early-Stage Bromination and Late-Stage Carboxylation. In this alternative strategy, a 5-bromooxazole precursor is first synthesized, followed by the introduction of the carboxylic acid functionality at the C4 position. This route may offer advantages if the starting materials for 5-bromooxazole are more readily accessible or if the late-stage carboxylation is more efficient than the bromination of the pre-formed ester.

Comparative Data

The following table summarizes the key quantitative metrics for the two proposed synthetic routes.

ParameterRoute A: Late-Stage BrominationRoute B: Early-Stage Bromination & Late-Stage Carboxylation
Starting Materials Diethyl oxalate, Ethyl formate, Sodium ethoxide, BromineSerine methyl ester hydrochloride, N-Bromosuccinimide, n-Butyllithium, Dry Ice (CO2)
Key Intermediates Ethyl oxazole-4-carboxylate, Ethyl 5-bromooxazole-4-carboxylate5-Bromooxazole
Overall Yield (Est.) ~60-70%~40-50%
Number of Steps 33
Reagent Hazards Bromine (corrosive, toxic), Sodium ethoxide (corrosive)n-Butyllithium (pyrophoric), N-Bromosuccinimide (irritant)
Process Scalability Generally scalable, with potential challenges in handling bromine.Scalability may be limited by the use of cryogenic and pyrophoric reagents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_A start Diethyl oxalate + Ethyl formate step1 Ethyl oxazole-4-carboxylate start->step1 1. NaOEt, EtOH 2. NH4Cl, H2O step2 Ethyl 5-bromooxazole-4-carboxylate step1->step2 Br2, CCl4 end This compound step2->end NaOH, H2O/EtOH

Caption: Synthetic pathway for Route A: Late-Stage Bromination.

Route_B start_b Serine methyl ester hydrochloride step1_b 5-Bromooxazole start_b->step1_b 1. PPh3, I2, Et3N 2. DBU, CBrCl3 step2_b 4-Lithio-5-bromooxazole step1_b->step2_b n-BuLi, THF, -78 °C end_b This compound step2_b->end_b CO2 (s), then H3O+

Caption: Synthetic pathway for Route B: Early-Stage Bromination.

Experimental Protocols

Route A: Late-Stage Bromination

Step 1: Synthesis of Ethyl oxazole-4-carboxylate

This procedure is adapted from the van Leusen reaction.

  • To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol) at 0 °C, add a mixture of diethyl oxalate (1.0 equivalent) and ethyl formate (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Add a solution of ammonium chloride (1.5 equivalents) in water and stir for an additional hour.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl oxazole-4-carboxylate.

Step 2: Synthesis of Ethyl 5-bromooxazole-4-carboxylate

This step involves the electrophilic bromination of the oxazole ring.

  • Dissolve ethyl oxazole-4-carboxylate (1.0 equivalent) in carbon tetrachloride in a flask protected from light.

  • Add bromine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 5-bromooxazole-4-carboxylate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step is a standard saponification of the ethyl ester.

  • To a solution of ethyl 5-bromooxazole-4-carboxylate (1.0 equivalent) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.0 equivalents).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Route B: Early-Stage Bromination & Late-Stage Carboxylation

Step 1: Synthesis of 5-Bromooxazole

This procedure is based on the synthesis of oxazoles from serine derivatives.

  • To a solution of serine methyl ester hydrochloride (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in acetonitrile, add iodine (1.2 equivalents) portion-wise at 0 °C.

  • Add triethylamine (2.5 equivalents) dropwise and allow the mixture to warm to room temperature and stir for 12 hours.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) followed by bromotrichloromethane (1.5 equivalents) and stir for an additional 4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 5-bromooxazole.

Step 2: Lithiation of 5-Bromooxazole

This step involves a directed metalation.

  • Dissolve 5-bromooxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 4-lithio-5-bromooxazole intermediate.

Step 3: Carboxylation to this compound

This final step introduces the carboxyl group.

  • Add an excess of crushed dry ice (solid carbon dioxide) to the solution of 4-lithio-5-bromooxazole at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford this compound.

Conclusion

Both Route A and Route B present viable pathways to this compound. The choice of route will likely depend on factors such as starting material availability, scale of the synthesis, and the chemist's comfort with the required reagents and reaction conditions. Route A appears to be the more established and potentially higher-yielding approach based on analogous reactions in the literature. Route B, while feasible, involves more sensitive organometallic intermediates and may require more careful optimization. This guide provides the necessary information for an informed decision on the most suitable synthetic strategy for your research needs.

Safety Operating Guide

Proper Disposal of 5-Bromooxazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-Bromooxazole-4-carboxylic acid is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated organic compound, it is considered hazardous waste and must be disposed of accordingly.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat should be worn and buttoned.
Respiratory Protection If handling the powder outside of a fume hood, a respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Waste Category: this compound should be classified as a halogenated organic waste .[1]

  • Container: Collect the waste in a designated, properly labeled, and sealable container that is compatible with acidic and halogenated organic compounds.[2][3] The container should be kept closed except when adding waste.[3]

  • Incompatible Wastes: Do not mix this compound with the following:

    • Bases or strong oxidizing agents.

    • Non-halogenated organic waste.[1]

    • Aqueous waste streams.

Labeling and Storage

Accurate labeling and safe storage of the waste container are critical for safety and compliance.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and incompatible materials. Ensure the storage area has secondary containment to prevent the spread of any potential leaks.

Disposal Procedure

Never dispose of this compound down the drain or in the regular trash.

  • Collection: Carefully transfer the this compound waste into the designated and labeled halogenated organic waste container.

  • Container Management: Ensure the outside of the waste container is clean and free of contamination.

  • Arrange for Pickup: Contact your institution's EHS department or the designated chemical waste management office to schedule a pickup for the hazardous waste.

  • Documentation: Complete any necessary waste pickup forms or logs as required by your institution.

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

cluster_start cluster_assess cluster_ppe cluster_segregate cluster_container cluster_storage cluster_pickup cluster_end start Start: Chemical Waste Generated assess_hazard Assess Hazards: Consult SDS and Institutional Guidelines start->assess_hazard wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess_hazard->wear_ppe Hazardous non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste assess_hazard->non_hazardous Non-Hazardous segregate Segregate Waste: Halogenated vs. Non-Halogenated, Acid vs. Base, etc. wear_ppe->segregate container Use Compatible and Labeled Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store pickup Contact EHS for Hazardous Waste Pickup store->pickup end End: Waste Properly Disposed pickup->end non_hazardous->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromooxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromooxazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。